10-Undecenehydroxamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16791-35-8 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-hydroxyundec-10-enamide |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |
InChI Key |
ZUEKXFUSXSASAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
10-Undecenehydroxamic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecenehydroxamic acid, a derivative of the naturally occurring 10-undecenoic acid (undecylenic acid), is a molecule of significant interest due to its potent antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, and biological activities. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological functions are presented. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction
Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. They are known for their ability to chelate metal ions, a property that underpins many of their biological activities. This compound combines the long aliphatic chain of undecylenic acid, known for its fungistatic properties, with a hydroxamic acid moiety. This combination results in a molecule with enhanced antimicrobial efficacy, primarily attributed to its ability to sequester essential iron from microorganisms.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the fundamental properties and potential applications of this compound.
Fundamental Properties
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from its structure and comparison with its parent compound, 10-undecenoic acid.
| Property | This compound (Predicted/Inferred) | 10-Undecenoic Acid (Experimental) |
| IUPAC Name | N-hydroxyundec-10-enamide | Undec-10-enoic acid[3] |
| CAS Number | Not available | 112-38-9[4] |
| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₀O₂[4] |
| Molecular Weight | 199.29 g/mol | 184.28 g/mol [4] |
| Melting Point | Not available | 23-25 °C[5] |
| Boiling Point | Not available | 137 °C at 2 mmHg[5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | Soluble in alcohol, chloroform, ether. Insoluble in water.[2][5][6][7] |
Spectroscopic Data
Biological Activities and Mechanism of Action
Antimicrobial and Antifungal Activity
This compound exhibits potent antimicrobial and antifungal activity, reportedly more effective than its precursor, 10-undecenoic acid.[12] This enhanced activity is primarily attributed to its iron-chelating ability.
Mechanism of Action: Iron Chelation
Iron is an essential nutrient for the growth and proliferation of most microorganisms. It is a critical cofactor for many enzymes involved in cellular respiration, DNA synthesis, and other vital metabolic processes. This compound acts as a siderophore, a small, high-affinity iron-chelating compound. By sequestering ferric iron (Fe³⁺) from the environment, it deprives microorganisms of this essential nutrient, leading to the inhibition of growth and eventual cell death.[2]
Caption: Iron chelation by this compound.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[13][14][15] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of HDACs, leading to their inhibition.
While there is no specific data on the HDAC inhibitory activity of this compound in the reviewed literature, its chemical structure suggests it has the potential to act as an HDAC inhibitor. Further experimental validation is required to determine its potency and selectivity against different HDAC isoforms.
Caption: HDAC inhibition by hydroxamic acids.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of an activated form of 10-undecenoic acid with hydroxylamine. A common method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
10-Undecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of 10-Undecenoic Acid:
-
Dissolve 10-undecenoic acid in anhydrous DCM.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 10-undecenoyl chloride.
-
-
Formation of Hydroxamic Acid:
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in methanol.
-
Cool the solution to 0 °C and slowly add a solution of NaOH or KOH (1.5 equivalents) in methanol.
-
Stir the mixture at 0 °C for 30 minutes to generate free hydroxylamine.
-
Slowly add the crude 10-undecenoyl chloride (dissolved in a minimal amount of anhydrous DCM) to the hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: The purified this compound should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FTIR spectroscopy: To identify the characteristic functional groups (C=O, N-H, O-H).
-
Mass spectrometry: To determine the molecular weight.
-
Melting point analysis: To assess purity.
Caption: General synthesis workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against specific HDAC isoforms can be determined using commercially available kits or by developing an in-house assay. A common method involves a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
This compound stock solution (in DMSO)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A, SAHA)
-
Black 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC enzyme and fluorogenic substrate in HDAC assay buffer to the desired working concentrations.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Enzyme Reaction:
-
To the wells of a black 96-well plate, add the HDAC enzyme solution.
-
Add the different concentrations of this compound or the positive control. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]
-
Signaling Pathways
Impact of Iron Chelation on Microbial Signaling
Iron deprivation induced by this compound can have profound effects on various microbial signaling pathways. Microorganisms have evolved sophisticated systems to sense and respond to iron limitation. These responses often involve the upregulation of iron acquisition systems and the downregulation of iron-utilizing pathways to conserve this essential nutrient. Key regulatory proteins, such as the Ferric Uptake Regulator (Fur) in bacteria, play a central role in this process.[18][19]
Caption: Effect of iron chelation on the Fur regulatory network in bacteria.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors can modulate a wide array of signaling pathways involved in cell proliferation, differentiation, apoptosis, and angiogenesis. By altering the acetylation status of both histone and non-histone proteins, HDAC inhibitors can influence the expression and activity of key signaling molecules. Some of the major pathways affected include the PI3K/Akt, MAPK, and p53 pathways.[1][14][15]
Caption: Overview of major signaling pathways affected by HDAC inhibitors.
Conclusion
This compound is a promising molecule with significant antimicrobial and antifungal properties, primarily driven by its iron-chelating mechanism. Its structural similarity to known HDAC inhibitors also suggests potential applications in oncology and other areas where HDACs are implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. Future research should focus on obtaining detailed quantitative data on its biological activities, including a comprehensive profile of its MIC values against a broad range of pathogens and its IC₅₀ values against various HDAC isoforms. Such data will be crucial for elucidating its full therapeutic potential and advancing its development as a novel therapeutic agent.
References
- 1. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 2. 10-Undecenoic acid, 99% | Fisher Scientific [fishersci.ca]
- 3. 10-Undecenoic acid, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 10-Undecenoic acid 98 112-38-9 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 10-Undecenoic acid, TMS derivative [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 14. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. libstore.ugent.be [libstore.ugent.be]
10-Undecenehydroxamic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecenehydroxamic acid, a derivative of undecanoic acid, has emerged as a compound of interest due to its significant antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as a potent iron chelator. This document details the available data, outlines relevant experimental protocols, and provides visual representations of its mode of action and associated experimental workflows to support further research and development. While the primary mechanism of iron chelation is well-established, this guide also explores the potential for this compound to act as an inhibitor of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), a characteristic common to the hydroxamic acid class of compounds.
Core Mechanism of Action: Iron Chelation
The principal mechanism underlying the antimicrobial activity of this compound is its ability to chelate iron, an essential nutrient for microbial growth and proliferation.[1][2][3] By sequestering iron from the environment, the compound effectively creates an iron-deficient condition, thereby inhibiting microbial processes that are iron-dependent.
The hydroxamic acid functional group (-CONHOH) is a well-known bidentate chelating agent for metal ions, with a particularly high affinity for ferric iron (Fe³⁺). The oxygen atoms of the hydroxyl and carbonyl groups of the hydroxamic acid moiety coordinate with the iron ion, forming a stable complex. This sequestration of iron disrupts crucial cellular processes in microorganisms, including DNA synthesis, electron transport, and various enzymatic reactions that require iron as a cofactor.
Analysis of the intracellular concentration of proteins involved in iron transport in Salmonella enterica serovar Typhimurium has suggested that the antimicrobial effect of this compound relies on its ability to interfere with microbial iron homeostasis.[1]
Potential Secondary Mechanisms of Action
While iron chelation is the primary established mechanism, the hydroxamic acid moiety suggests potential for other biological activities, namely the inhibition of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
Matrix Metalloproteinase (MMP) Inhibition
Hydroxamic acids are a well-established class of MMP inhibitors.[4] MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The hydroxamic acid group can chelate the zinc ion in the active site of MMPs, leading to their inhibition. At present, there is no specific quantitative data available in the public domain detailing the IC50 values of this compound against specific MMPs.
Histone Deacetylase (HDAC) Inhibition
Similarly, hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), which are also zinc-dependent enzymes that play a crucial role in gene expression regulation. By chelating the zinc ion in the active site of HDACs, hydroxamic acids can lead to hyperacetylation of histones and other proteins, affecting cell cycle progression and inducing apoptosis. Currently, no specific IC50 values for this compound against various HDAC isoforms have been reported in the available literature.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., MIC values against a broad range of microorganisms, IC50 values for HDAC and MMP inhibition, or iron chelation affinity constants) for this compound. The primary study by Ammendola et al. (2009) establishes the antimicrobial activity and iron chelation mechanism but does not provide detailed quantitative data in its abstract.
The following table summarizes the type of quantitative data that is pertinent for a thorough evaluation of this compound's mechanism of action, which remains to be determined through further experimental investigation.
| Parameter | Description | Significance | Status for this compound |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. | Determines the potency and spectrum of antimicrobial activity. | Not publicly available. |
| IC50 (HDAC Inhibition) | The concentration of the compound required to inhibit 50% of the activity of a specific HDAC isoform. | Quantifies the potency and selectivity of HDAC inhibition. | Not publicly available. |
| IC50 (MMP Inhibition) | The concentration of the compound required to inhibit 50% of the activity of a specific MMP. | Quantifies the potency and selectivity of MMP inhibition. | Not publicly available. |
| Iron (III) Binding Affinity (Kd) | The dissociation constant for the complex formed between the compound and ferric iron. | Measures the strength of the iron chelation, a key aspect of its primary mechanism. | Not publicly available. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These are generalized protocols and may require optimization for this specific compound.
Synthesis of this compound
This protocol is a general method for the synthesis of hydroxamic acids from the corresponding carboxylic acid.
Materials:
-
10-Undecenoic acid
-
Thionyl chloride or oxalyl chloride
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 10-undecenoic acid in an anhydrous solvent.
-
Slowly add thionyl chloride or oxalyl chloride at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess reagent and solvent under reduced pressure to obtain the acyl chloride.
-
-
Formation of the Hydroxamic Acid:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a suitable solvent and neutralizing it with a base (e.g., NaOH).
-
Slowly add the acyl chloride solution to the hydroxylamine solution at 0°C.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization or column chromatography.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
This compound stock solution
-
Microbial cultures (bacteria, fungi)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final inoculum concentration.
-
-
Serial Dilution of the Compound:
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium across the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Iron (III) Chelation Assay (Spectrophotometric Method)
This assay quantifies the iron-chelating ability of this compound.
Materials:
-
This compound solution
-
Ferric chloride (FeCl₃) solution
-
Ferrozine solution
-
Buffer solution (e.g., HEPES or acetate buffer)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microcuvette or 96-well plate, add the buffer solution.
-
Add a specific concentration of the this compound solution.
-
Initiate the reaction by adding the FeCl₃ solution.
-
Incubate the mixture for a defined period to allow for chelation.
-
-
Colorimetric Reaction:
-
Add the ferrozine solution to the mixture. Ferrozine forms a colored complex with any remaining free Fe²⁺ (after reduction of Fe³⁺ if necessary, or by directly measuring Fe³⁺ chelation with a suitable indicator).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).
-
A decrease in absorbance compared to a control without the chelating agent indicates iron chelation by this compound.
-
-
Calculation:
-
Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound, iron chelation, directly impacts microbial viability by disrupting iron-dependent cellular processes.
Conclusion and Future Directions
This compound demonstrates clear antimicrobial activity, primarily through the mechanism of iron chelation. This mode of action makes it a compelling candidate for further investigation as a potential therapeutic agent. However, a significant gap exists in the literature regarding specific quantitative data on its efficacy against a broad range of microbes and its potential activity as an MMP and HDAC inhibitor.
Future research should focus on:
-
Quantitative analysis: Determining the MIC values against a comprehensive panel of clinically relevant bacteria and fungi.
-
Enzyme inhibition assays: Quantifying the IC50 values against a range of MMP and HDAC isoforms to assess potential off-target effects or secondary mechanisms of action.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize antimicrobial potency and selectivity.
This technical guide provides a foundational understanding of the mechanism of action of this compound, offering a framework for the scientific community to build upon in the development of novel antimicrobial strategies.
References
- 1. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Iron Chelation Mechanism of 10-Undecenehydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Hydroxamic Acids as Iron Chelators
Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)-R'. They are recognized for their potent and selective chelation of metal ions, particularly iron(III). This high affinity for ferric iron is a cornerstone of their biological significance, from their role as siderophores in microbial iron acquisition to their application in the treatment of iron overload disorders.
The chelation mechanism involves the deprotonation of the hydroxylamine group (-NOH) to form a hydroxamate anion. This anion acts as a bidentate ligand, coordinating the iron(III) ion through the two oxygen atoms of the carbonyl and hydroxylamine groups, forming a stable five-membered ring. Typically, three hydroxamate ligands coordinate a single ferric ion in an octahedral geometry, resulting in a highly stable 1:3 (metal:ligand) complex. This strong interaction is reflected in the high stability constants observed for these complexes.
The Iron Chelation Mechanism of 10-Undecenehydroxamic Acid
This compound, an unsaturated long-chain aliphatic hydroxamic acid, is expected to follow the characteristic iron chelation mechanism of its class. The presence of the long alkyl chain imparts lipophilic character to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile. The terminal double bond offers a site for potential further chemical modification.
The primary interaction with iron(III) involves the hydroxamic acid moiety. The proposed mechanism is as follows:
-
Deprotonation: In a physiological or slightly acidic environment, the hydroxyl group of the hydroxamic acid loses a proton.
-
Bidentate Chelation: The resulting hydroxamate anion coordinates to a ferric ion through its two oxygen atoms.
-
Complex Formation: Three molecules of this compound arrange octahedrally around a central Fe(III) ion to form a stable, neutral complex.
This process effectively sequesters ferric iron, preventing it from participating in harmful redox reactions, such as the Fenton reaction, which generates damaging reactive oxygen species.
Quantitative Data on Iron Chelation
While specific experimentally determined stability constants for the iron(III) complex of this compound are not available in the reviewed literature, data for analogous short-chain and other hydroxamic acids provide a strong indication of the expected high affinity.
| Hydroxamic Acid Derivative | Stability Constant (log β) | Stoichiometry (Fe³⁺:Ligand) | Method | Reference |
| Acetohydroxamic Acid | log β₁ = 11.4, log β₂ = 20.9, log β₃ = 28.3 | 1:1, 1:2, 1:3 | Potentiometry | [1] |
| Salicylhydroxamic Acid | log K = 3.77 | 1:2 | Spectrophotometry | [2] |
| Pyrrolidone-5-hydroxamato | log β₁ = 1.49, log β₂ = 1.55, log β₃ = 0.21 | 1:1, 1:2, 1:3 | Potentiometry | [3] |
| Marinobactin-E | log KML = 31.80 | 1:1 | Potentiometry/Spectrophotometry | [4] |
| Aquachelin-C | log KML = 31.4 | 1:1 | Potentiometry/Spectrophotometry | [4] |
| Petrobactin | log KML ≈ 43 | 1:1 | Competition with EDTA | [4] |
Note: The stability constants are highly dependent on the specific conditions of measurement (pH, ionic strength, temperature). The values presented should be considered as representative examples.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the iron chelation properties of this compound.
Synthesis of this compound
A common and effective method for the synthesis of hydroxamic acids from their corresponding carboxylic acids involves a two-step, one-pot procedure.[3][5]
Materials:
-
10-Undecenoic acid
-
Ethyl chloroformate
-
N-methylmorpholine
-
Hydroxylamine hydrochloride
-
Methanol
-
Potassium hydroxide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 1 equivalent of 10-undecenoic acid in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of N-methylmorpholine to the solution.
-
Slowly add 1.1 equivalents of ethyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.
-
-
Formation of Hydroxamic Acid:
-
In a separate flask, prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of methanol and neutralizing it with a methanolic solution of potassium hydroxide at 0°C. The precipitated potassium chloride is removed by filtration.
-
Add the freshly prepared hydroxylamine solution to the mixed anhydride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8][9]
Materials:
-
Stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol).
-
Stock solution of ferric chloride (FeCl₃) of the same concentration in the same solvent.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of the iron and ligand but varying mole fractions of each. For a total volume of 10 mL, the volumes of the iron and ligand stock solutions can be varied from 0 mL to 10 mL in 1 mL increments (e.g., 1 mL Fe³⁺ + 9 mL ligand, 2 mL Fe³⁺ + 8 mL ligand, etc.).
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the iron-hydroxamate complex. This is typically in the range of 400-550 nm and should be determined beforehand by scanning a solution of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Fe³⁺])).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:3 Fe³⁺:ligand complex, the maximum will be at a mole fraction of 0.75.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a precise method for determining the stability constants of metal complexes by measuring the change in pH upon addition of a titrant.[10][11][12]
Materials:
-
A solution of this compound of known concentration.
-
A solution of ferric chloride (FeCl₃) of known concentration.
-
A standardized solution of a strong base (e.g., NaOH).
-
A calibrated pH meter with a combination electrode.
-
A constant temperature water bath.
-
Inert gas (e.g., nitrogen or argon) supply.
Procedure:
-
Prepare a solution containing a known concentration of this compound and a known concentration of ferric chloride in a thermostated titration vessel. The ligand should be in excess of the metal ion.
-
Bubble an inert gas through the solution to remove dissolved carbon dioxide.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand alone under the same conditions to determine its pKa.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the potentiometric data to a model of the equilibrium reactions in solution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Iron chelation mechanism and experimental workflow.
Caption: Workflow for Job's Plot experiment.
Conclusion
This compound is a promising iron chelator with potential therapeutic applications. Its long aliphatic chain and terminal double bond offer unique properties and opportunities for further development. While specific quantitative data on its iron binding affinity are yet to be reported, the well-established principles of hydroxamic acid chemistry, coupled with the detailed experimental protocols provided in this guide, offer a clear path for its comprehensive characterization. The methodologies outlined here will enable researchers to determine the stoichiometry and stability constants of the this compound-iron complex, providing crucial data for its evaluation as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Job plot - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 10-Undecenehydroxamic Acid: A Deep Dive into its Antimicrobial Core
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of 10-undecenehydroxamic acid, a promising antimicrobial agent. By dissecting its molecular architecture, this guide illuminates the chemical features governing its biological activity, offering a valuable resource for the development of novel therapeutics. Through a detailed analysis of available data, experimental protocols, and key mechanistic pathways, this document serves as a critical reference for professionals in the fields of medicinal chemistry, microbiology, and drug discovery.
Core Concepts: The Antimicrobial Action of this compound
This compound is a derivative of undecylenic acid, a fatty acid known for its antifungal properties. The introduction of the hydroxamic acid moiety (-CONHOH) significantly enhances its antimicrobial efficacy. The primary mechanism of action for this compound is believed to be its potent iron-chelating ability. Iron is an essential nutrient for the growth and proliferation of most microorganisms. By sequestering iron from the environment, this compound effectively starves pathogenic microbes, leading to growth inhibition.
The molecule can be conceptually divided into three key regions, each contributing to its overall activity:
-
The Hydroxamic Acid Head: This functional group is the cornerstone of its biological activity, acting as a bidentate ligand to chelate ferric ions (Fe³⁺).
-
The Alkyl Chain: The 10-carbon aliphatic chain provides the necessary lipophilicity for the molecule to interact with and potentially penetrate microbial cell membranes.
-
The Terminal Double Bond: The unsaturation at the end of the chain may influence the molecule's conformation and its interactions with biological targets.
Structure-Activity Relationship (SAR) Analysis
While extensive SAR studies specifically on a broad series of this compound analogs are limited in the public domain, we can infer key relationships based on existing data for related long-chain aliphatic hydroxamic acids and general principles of medicinal chemistry.
The Essential Role of the Hydroxamic Acid Moiety
The hydroxamic acid functional group is indispensable for the antimicrobial activity of this compound. Its ability to form stable five-membered rings with metal ions, particularly iron, is the foundation of its mechanism of action. Modification or replacement of this group is expected to drastically reduce or eliminate its antimicrobial properties.
Influence of the Aliphatic Chain Length
Studies on various aliphatic hydroxamic acids have shown that the length of the alkyl chain is a critical determinant of antimicrobial potency.
-
Optimal Length: Research on a range of hydroxamic acids with varying carbon chain lengths (from C2 to C17) has demonstrated that those with medium to long chains, specifically around C10 to C12, exhibit enhanced activity against certain microbes, including mycobacteria.[1] This suggests that the 10-carbon chain of this compound is within an optimal range for balancing solubility and lipophilicity, facilitating its access to microbial targets.
-
Lipophilicity and Membrane Interaction: The lipophilic nature of the undecene chain is crucial for the molecule's ability to associate with and potentially traverse the lipid-rich cell membranes of bacteria and fungi. This allows the hydroxamic acid head to reach its site of action, whether in the extracellular environment or within the cell.
The Impact of Unsaturation
The terminal double bond in this compound may contribute to its biological activity in several ways:
-
Conformational Rigidity: The presence of the double bond can introduce a degree of conformational constraint to the alkyl chain, which may influence its binding to any potential secondary targets.
-
Electronic Effects: The π-system of the double bond could subtly influence the electronic properties of the molecule, though its distance from the hydroxamic acid head suggests this effect is likely minimal.
-
Metabolic Stability: The terminal alkene may be a site for metabolism. Understanding its metabolic fate is crucial for drug development.
To provide a clearer picture, the following table summarizes the anticipated impact of structural modifications on the antimicrobial activity of this compound.
| Molecular Modification | Predicted Effect on Antimicrobial Activity | Rationale |
| Hydroxamic Acid | ||
| Removal or replacement of the -CONHOH group | Significant decrease or loss of activity | The hydroxamic acid is the primary iron-chelating moiety. |
| Esterification of the hydroxyl group | Decrease in activity | Reduces the ability to chelate iron. |
| N-alkylation of the hydroxamic acid | Variable, likely a decrease | May sterically hinder iron chelation. |
| Alkyl Chain | ||
| Shortening the chain (e.g., to C6-C8) | Decrease in activity | Reduced lipophilicity may impair membrane interaction. |
| Lengthening the chain (e.g., to C14-C16) | Potential decrease in activity | Increased lipophilicity could lead to poor solubility and aggregation. |
| Introduction of branching | Likely a decrease in activity | May disrupt favorable membrane interactions. |
| Saturation of the double bond | Minimal to slight decrease in activity | The primary activity is iron chelation; however, conformational changes could have a minor impact. |
| Terminal Group | ||
| Isomerization of the double bond | Unknown | Would require experimental validation. |
Quantitative Data Summary
The following table presents a summary of the available quantitative data for this compound and related compounds to facilitate comparison.
| Compound | Organism(s) | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | 20–100 µM | [1] |
| Decanohydroxamic acid (HA10) | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | 20–100 µM | [1] |
| Dodecanohydroxamic acid (HA12) | Mycobacterium tuberculosis, M. bovis BCG, M. marinum | Inhibition of biofilm development | >100 µM | [1] |
| Oleoylhydroxamic acid | Escherichia coli, Staphylococcus aureus | MIC | Not specified, but complexes showed high activity at low concentrations | [2] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A general and widely used method for the synthesis of hydroxamic acids from the corresponding carboxylic acid is a two-step process involving the activation of the carboxylic acid followed by reaction with hydroxylamine.
Step 1: Activation of 10-Undecenoic Acid
-
To a solution of 10-undecenoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 1.1 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Add 1.1 equivalents of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
Step 2: Reaction with Hydroxylamine
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) to generate free hydroxylamine.
-
Add the solution of the activated ester from Step 1 dropwise to the hydroxylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts. Typically, this involves washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (inoculum without the agent) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Iron Chelation Assay: Spectrophotometric Determination
This assay quantifies the iron-chelating ability of a compound.
-
Reagents: Prepare solutions of ferric chloride (FeCl₃), the compound to be tested (this compound), and a suitable buffer (e.g., acetate buffer, pH 4.5).
-
Reaction Mixture: In a cuvette, mix the buffer, the solution of this compound, and the ferric chloride solution. The final concentrations should be chosen to be within the linear range of the spectrophotometer.
-
Incubation: Allow the mixture to incubate at room temperature for a sufficient time for the chelation reaction to reach equilibrium (e.g., 30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the resulting iron-hydroxamate complex at its maximum absorption wavelength (typically in the range of 400-500 nm).
-
Quantification: Use a standard curve prepared with known concentrations of an iron-hydroxamate complex (e.g., ferric acetohydroxamate) to determine the concentration of the iron chelated by the test compound. The chelating activity can be expressed as the percentage of iron bound by the compound.
Visualizing Key Relationships and Processes
The following diagrams, generated using Graphviz, illustrate important concepts related to the structure-activity relationship and experimental workflow for this compound.
Caption: Key structural components of this compound and their contribution to its antimicrobial activity.
References
10-Undecenehydroxamic Acid: A Technical Guide to a Promising Hydroxamate Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Undecenehydroxamic acid, a derivative of the naturally occurring undecylenic acid, is emerging as a molecule of significant interest in the fields of antimicrobial research and potentially as an epigenetic modulator. This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and an exploration of its primary mechanism of action. Notably, this document collates available quantitative data on its biological activities and presents detailed experimental methodologies to facilitate further research and development.
Introduction
Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. This moiety imparts unique chemical properties, including the ability to chelate metal ions, which is central to their biological activities. This compound distinguishes itself with a long aliphatic chain terminating in a vinyl group, a feature that may influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into its established role as an antimicrobial agent and explore its potential as a histone deacetylase (HDAC) inhibitor, a class of drugs with significant therapeutic applications in oncology and beyond.
Physicochemical Properties
This compound is derived from 10-undecenoic acid (also known as undecylenic acid). The introduction of the hydroxamate functional group significantly alters its chemical and biological characteristics.
| Property | Value | Reference |
| Parent Compound | 10-Undecenoic Acid | [1] |
| Molecular Formula | C11H21NO2 | Inferred |
| Key Functional Group | Hydroxamic Acid (-CONHOH) | Inferred |
| Mechanism of Action | Iron Chelation | [2] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 10-undecenoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of the acyl chloride with hydroxylamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 10-Undecenoyl Chloride
-
To a solution of 10-undecenoic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid peak).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 10-undecenoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium hydroxide or triethylamine (1.5 equivalents) in a suitable solvent like aqueous methanol or ethanol at 0 °C.
-
To this solution, add the crude 10-undecenoyl chloride (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis workflow for this compound.
Biological Activity: Antimicrobial Properties
The primary established biological activity of this compound is its potent antimicrobial effect, which surpasses that of its parent compound, undecanoic acid.[2][3] This activity is attributed to its ability to chelate iron, an essential nutrient for microbial growth and proliferation.[2]
Mechanism of Action: Iron Chelation
Iron is a critical cofactor for numerous enzymes involved in essential metabolic processes in microorganisms, including DNA replication, cellular respiration, and defense against oxidative stress. By sequestering ferric iron (Fe³⁺) from the microbial environment, this compound effectively starves the pathogens of this vital element, leading to growth inhibition and cell death.[2]
Caption: Mechanism of antimicrobial action via iron chelation.
Antimicrobial Spectrum and Potency
Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against a variety of fungi and bacteria.[2][3] While a comprehensive table of Minimum Inhibitory Concentration (MIC) values is not yet available in the literature, its efficacy has been demonstrated to be higher than that of undecanoic acid.[2][3]
Table 1: Comparative Antimicrobial Efficacy
| Organism Type | Efficacy of this compound vs. Undecanoic Acid | Reference |
| Fungi | Higher | [2][3] |
| Bacteria | Higher | [2][3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism in broth without the agent) and negative (broth only) controls. Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Potential as a Histone Deacetylase (HDAC) Inhibitor
The hydroxamic acid moiety is a well-established zinc-binding group found in many potent HDAC inhibitors.[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[4]
While direct evidence of this compound's activity as an HDAC inhibitor is currently lacking in the published literature, its structural features, particularly the long aliphatic chain, are common in other known HDAC inhibitors.[7] Further investigation into this potential mechanism of action is warranted.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Reagents and Plate Setup: Use a commercially available HDAC fluorometric assay kit. To the wells of a black 96-well plate, add the assay buffer, the HDAC substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition and Incubation: Add a purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8) to each well to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development and Fluorescence Reading: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the HDAC activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro HDAC inhibition assay.
Future Directions and Conclusion
This compound presents a compelling profile as a potent antimicrobial agent with a clear mechanism of action. Future research should focus on elucidating its full antimicrobial spectrum by determining MIC values against a wide range of clinically relevant pathogens. Furthermore, its structural similarity to known HDAC inhibitors strongly suggests that its potential in this area should be systematically investigated. The detailed protocols provided in this guide are intended to facilitate these research endeavors and unlock the full therapeutic potential of this promising hydroxamate derivative. The dual potential for antimicrobial and anticancer applications makes this compound a molecule of considerable interest for further drug development.
References
- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 2. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability of 10-Undecenehydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the anticipated thermal stability of 10-undecenehydroxamic acid. In the absence of direct, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures, including 10-undecenoic acid and other hydroxamic acids, to project a thermal profile. It details the critical experimental protocols, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for the empirical determination of its thermal properties. Furthermore, this guide presents logical workflows for its synthesis and thermal characterization, providing a foundational framework for researchers in drug development and materials science.
Introduction
This compound is a derivative of 10-undecenoic acid, featuring a terminal hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification is significant in medicinal chemistry, as hydroxamic acids are a well-established class of metal chelators and enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. The thermal stability of any active pharmaceutical ingredient (API) is a critical parameter, influencing its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy. Understanding the thermal decomposition profile of this compound is therefore paramount for its development.
Projected Thermal Profile
-
10-Undecenoic Acid: The precursor, 10-undecenoic acid, is a liquid at room temperature, with a melting point of 23-25 °C. Its boiling point is significantly higher, indicating a wide liquid range and reasonable thermal stability for a fatty acid.
-
Hydroxamic Acids: The hydroxamic acid functional group is known to be susceptible to thermal degradation. The stability of this group can be influenced by the molecular structure to which it is attached. Generally, hydroxamic acids can undergo rearrangement and decomposition upon heating. It is well-established that hydroxamic acids are more selective than fatty acids for certain applications due to their chelating abilities[1].
Based on these points, it is anticipated that this compound will be a solid at room temperature with a defined melting point. Its decomposition temperature is expected to be lower than that of its parent carboxylic acid due to the inherent thermal lability of the hydroxamic acid moiety.
Quantitative Data Summary
The following table summarizes the known thermal properties of the parent compound, 10-undecenoic acid, which serves as a baseline for predicting the behavior of this compound. A second table outlines the expected, yet to be determined, thermal parameters for this compound that would be obtained through experimental analysis.
Table 1: Thermal Properties of 10-Undecenoic Acid
| Parameter | Value | Reference |
| Melting Point | 23-25 °C | |
| Boiling Point | 275 °C (decomposes) | ChemSpider |
Table 2: Projected Thermal Parameters for this compound
| Parameter | Anticipated Range/Event | Analytical Technique |
| Melting Point (Tm) | > 25 °C | DSC |
| Onset of Decomposition (Tonset) | To be determined | TGA |
| Peak Decomposition Temperature (Tpeak) | To be determined | TGA/DTG |
| Mass Loss Events | To be determined | TGA |
| Enthalpy of Fusion (ΔHfus) | To be determined | DSC |
| Polymorphic Transitions | Possible, to be investigated | DSC |
Experimental Protocols
To empirically determine the thermal stability of this compound, the following detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions[2][3].
Objective: To determine the melting point, enthalpy of fusion, and to screen for any polymorphic transitions of this compound.
Instrumentation: A standard DSC instrument, such as a TA Instruments Q2000 or similar, is suitable[4].
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Reference: An empty, hermetically sealed aluminum pan will be used as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
A nitrogen purge gas at a flow rate of 50 mL/min should be used to maintain an inert atmosphere[4].
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will be analyzed to determine the onset temperature and peak temperature of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition patterns and thermal stability[5].
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile of this compound.
Instrumentation: A standard TGA instrument, such as a TA Instruments Discovery TGA, is appropriate[4].
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
A nitrogen purge gas at a flow rate of 50 mL/min will be used to maintain an inert atmosphere.
-
-
Data Analysis: The TGA curve (mass vs. temperature) will indicate the temperatures at which mass loss occurs. The derivative of this curve (DTG curve) will show the temperatures of the maximum rate of mass loss. The onset of decomposition is a key indicator of thermal stability.
Visualizations
Synthesis Workflow
The synthesis of this compound typically proceeds from its corresponding carboxylic acid or ester. The following diagram illustrates a general workflow for its preparation. The synthesis of hydroxamic acids can often be achieved from esters under alkaline conditions with hydroxylamine[1].
Caption: A generalized workflow for the synthesis of this compound.
Thermal Analysis Experimental Workflow
The following diagram outlines the logical flow of experiments to characterize the thermal stability of the synthesized this compound.
Caption: Experimental workflow for the thermal characterization of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in published literature, a scientifically grounded projection of its thermal properties can be made. It is anticipated to be a solid with a distinct melting point and a decomposition profile characteristic of hydroxamic acids. The detailed experimental protocols for DSC and TGA provided herein offer a clear roadmap for the empirical determination of its thermal stability. This information is crucial for the advancement of this compound in drug development and other scientific applications, ensuring its quality, safety, and efficacy. The presented workflows for synthesis and analysis provide a structured approach for researchers embarking on the characterization of this and related compounds.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Methodological & Application
Synthesis of 10-Undecenehydroxamic acid from undecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenehydroxamic acid is a derivative of undecylenic acid, a fatty acid known for its antifungal properties. The incorporation of the hydroxamic acid moiety introduces metal-chelating capabilities, making it a molecule of interest for various therapeutic applications, including as a potential inhibitor of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This application note provides a detailed, two-step protocol for the synthesis of this compound from 10-undecenoic acid. The synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydroxylamine.
Overall Reaction Scheme
Experimental Workflow
A high-level overview of the synthesis process is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | 10-Undecenoic Acid | 10-Undecenoyl Chloride | This compound |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₁₉ClO | C₁₁H₂₁NO₂ |
| Molecular Weight ( g/mol ) | 184.28 | 202.72 | 199.29 |
| Appearance | Colorless liquid | Colorless to yellow liquid | White to off-white solid |
| Reaction Time | N/A | 2 hours | 5-10 minutes |
| Reaction Temperature | N/A | Reflux (~80°C) | Room Temperature |
| Typical Yield | N/A | >95% (crude) | 80-90% |
Experimental Protocols
Materials and Equipment:
-
10-Undecenoic acid (≥98%)
-
Thionyl chloride (≥99%)
-
Hydroxylamine hydrochloride (≥99%)
-
Sodium bicarbonate (≥99%)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (anhydrous)
-
Hexanes (anhydrous)
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol 1: Synthesis of 10-Undecenoyl Chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: To the flask, add 10-undecenoic acid (10.0 g, 54.3 mmol). Slowly add thionyl chloride (8.0 mL, 108.6 mmol, 2.0 eq.) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The crude 10-undecenoyl chloride, a colorless to pale yellow liquid, is obtained and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (4.15 g, 59.7 mmol, 1.1 eq.) and sodium bicarbonate (10.0 g, 119.0 mmol, 2.2 eq.) in deionized water (50 mL).
-
Reagent Addition: To this aqueous solution, add ethyl acetate (50 mL). Vigorously stir the biphasic mixture.
-
Reaction: Slowly add the crude 10-undecenoyl chloride (prepared in Protocol 1) dropwise to the vigorously stirred mixture at room temperature over 5-10 minutes.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 5 minutes. A white precipitate of the product will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) and then with cold hexanes (2 x 20 mL) to remove any unreacted starting material.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure this compound as a white crystalline solid.
-
Drying: Dry the purified product under vacuum.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. The melting point of the purified compound should also be determined.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydroxylamine is a potential skin irritant. Avoid direct contact.
-
The reaction of thionyl chloride with carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction is conducted in a fume hood.
Application Notes and Protocols for Testing the Antifungal Activity of 10-Undecenehydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenehydroxamic acid is a derivative of undecenoic acid, a fatty acid known for its antifungal properties. The incorporation of a hydroxamic acid moiety suggests a potential dual mechanism of action, involving both disruption of the fungal cell membrane and iron chelation, making it a compound of interest for antifungal drug development.[1][2][3] This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound, including methods for determining its minimum inhibitory concentration (MIC) and elucidating its mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 90028 | 16 | 32 |
| Candida glabrata | 90030 | 32 | 64 |
| Candida parapsilosis | 22019 | 16 | 32 |
| Aspergillus fumigatus | 204305 | 64 | 128 |
| Trichophyton rubrum | 28188 | 8 | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Effect of this compound on Ergosterol Content in Candida albicans
| Treatment Concentration (µg/mL) | Ergosterol Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 8 | 75 | ± 4.8 |
| 16 (MIC₅₀) | 48 | ± 3.5 |
| 32 (MIC₉₀) | 22 | ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 3: Cell Membrane Permeability of Candida albicans Treated with this compound (SYTOX Green Assay)
| Treatment Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 150 | ± 12 |
| 8 | 850 | ± 45 |
| 16 (MIC₅₀) | 2500 | ± 120 |
| 32 (MIC₉₀) | 6800 | ± 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
This compound
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 0.25 to 128 µg/mL. A suggested starting range, based on related compounds, is between 1 and 256 µg/mL.[3]
-
-
Inoculation and Incubation:
-
Transfer 100 µL of each drug dilution to the corresponding wells of the test microplate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free well (growth control) and an un-inoculated well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Turbidity can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Mechanism of Action: Ergosterol Quantitation Assay
This protocol is based on the spectrophotometric quantification of ergosterol following saponification.
Materials:
-
Fungal cells treated with and without this compound
-
25% Alcoholic potassium hydroxide (KOH)
-
n-Heptane
-
Sterile distilled water
-
UV-Vis spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow the fungal culture to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Expose the cells to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.
-
Incubate for a defined period (e.g., 16 hours).
-
-
Saponification:
-
Harvest the cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate in an 85°C water bath for 1 hour.
-
-
Ergosterol Extraction:
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
Collect the upper n-heptane layer and transfer it to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane layer from 230 to 300 nm.
-
Ergosterol has a characteristic four-peaked curve. The presence of a peak at 281.5 nm is indicative of ergosterol.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.
-
Mechanism of Action: Cell Membrane Permeability Assay
This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes.
Materials:
-
Fungal cells
-
This compound
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow and harvest fungal cells as described in the ergosterol assay.
-
Wash the cells twice with PBS and resuspend in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a no-drug control.
-
Add SYTOX Green to a final concentration of 1 µM to all wells.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature in the dark.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates an increase in cell membrane permeability.
-
Compare the fluorescence of treated cells to the control to determine the effect of this compound on membrane integrity.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the antifungal properties of this compound. By determining the minimum inhibitory concentration and investigating its effects on ergosterol synthesis and cell membrane permeability, researchers can gain valuable insights into the potential of this compound as a novel antifungal agent. The provided diagrams and tables serve as a guide for experimental workflow and data presentation.
References
Application Notes and Protocols for 10-Undecenehydroxamic Acid in Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenehydroxamic acid is a derivative of undecylenic acid, a fatty acid known for its antimicrobial properties. The incorporation of a hydroxamic acid functional group suggests a multifaceted mechanism of action, making it a compound of interest for the development of novel antibacterial agents. This document provides detailed application notes on its mechanism of action and protocols for evaluating its efficacy in inhibiting bacterial growth.
Mechanism of Action
The antibacterial activity of this compound and related long-chain fatty acid hydroxamates is primarily attributed to two distinct but potentially synergistic mechanisms:
-
Iron Chelation: Hydroxamic acids are potent chelators of ferric iron (Fe³⁺). Iron is an essential nutrient for bacterial survival and proliferation, playing a crucial role as a cofactor in various enzymatic reactions, including those involved in cellular respiration and DNA synthesis. By sequestering iron from the environment, this compound creates an iron-depleted condition, thereby starving the bacteria and inhibiting their growth.[1][2] This mechanism is particularly effective in interfering with microbial proliferation.[1][2]
-
Membrane Disruption: Long-chain fatty acids and their derivatives can intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. While the primary mechanism for 10-undecanhydroxamic acid is suggested to be iron chelation, the lipophilic undecene chain may contribute to membrane-associated effects.
Data Presentation
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of bacteria is not extensively available in the public literature. However, data for structurally related compounds and qualitative descriptions of activity provide insights into its potential efficacy.
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound | Bacterial Strain(s) | Method | Observed Activity | Reference |
| 10-Undecanhydroxamic acid | Various fungi and bacteria, including Salmonella enterica serovar Typhimurium | Not specified | Higher efficacy than undecanoic acid | [1][2] |
| 10-Undecynoic acid | Streptococcus mutans UA159, Streptococcus sobrinus SL1 | Broth Macrodilution | MIC: 2.5 mg/mL; MBC: 5.0 mg/mL | [3][4] |
Note: Researchers are encouraged to determine the specific MIC values of this compound for their bacterial strains of interest using the detailed protocol provided in the following section.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC Determination.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 1-5 x 10⁶ CFU/mL in CAMHB.
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Caption: Time-Kill Kinetics Assay Workflow.
Bacterial Membrane Integrity Assay using LIVE/DEAD™ BacLight™
This assay differentiates between bacteria with intact and damaged cell membranes.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Bacterial suspension treated with this compound
-
Untreated control bacterial suspension
-
Fluorescence microscope or microplate reader
Procedure:
-
Bacterial Treatment:
-
Treat a bacterial suspension with this compound at the desired concentration and for a specified time.
-
-
Staining:
-
Prepare the LIVE/DEAD™ staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Add 3 µL of the staining solution per 1 mL of the bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Visualization/Quantification:
-
Microscopy: Place a small volume of the stained suspension on a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead or membrane-compromised bacteria will fluoresce red.
-
Microplate Reader: Dispense the stained suspension into a black, clear-bottom 96-well plate and measure the fluorescence intensity for both green (live) and red (dead) channels.
-
Caption: Membrane Integrity Assay Workflow.
Iron Chelation Signaling Pathway
The following diagram illustrates the proposed signaling pathway for bacterial growth inhibition by this compound through iron chelation.
Caption: Iron Chelation Pathway.
References
- 1. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Undecenehydroxamic Acid: A Novel Agent for Disrupting Microbial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial biofilms present a significant challenge in clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to both living and inert surfaces. This protective barrier renders the embedded bacteria and fungi notoriously resistant to conventional antimicrobial agents, often requiring concentrations 100 to 1000 times higher than those needed to eliminate their planktonic (free-floating) counterparts. The heightened resistance of biofilms contributes to persistent and chronic infections, biofouling of medical devices, and contamination in various industries.
10-Undecenehydroxamic acid is an unsaturated fatty hydroxamic acid with potential as a potent anti-biofilm agent. Its mechanism of action is believed to be twofold: the disruption of bacterial communication through quorum sensing (QS) inhibition and the sequestration of essential metal ions, particularly iron, which are crucial for microbial growth and biofilm maturation. This document provides detailed application notes and experimental protocols for researchers investigating the anti-biofilm properties of this compound.
Mechanism of Action
The primary mechanisms through which this compound is proposed to disrupt microbial biofilms are:
-
Quorum Sensing Inhibition: Bacterial cells within a biofilm coordinate their gene expression and behavior, including virulence factor production and biofilm maintenance, through a communication system known as quorum sensing. This process relies on the production and detection of small signaling molecules called autoinducers. The LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa are well-characterized examples of quorum sensing circuits. Hydroxamic acids are known to interfere with these signaling pathways, thereby disrupting the coordinated activities required for robust biofilm formation.
-
Iron Chelation: Iron is an essential cofactor for numerous enzymatic reactions vital for bacterial survival and proliferation. Hydroxamic acids are strong chelators of ferric iron (Fe³⁺). By sequestering iron from the environment, this compound can create an iron-deficient state, effectively starving the microbial cells and hindering their ability to establish and maintain a mature biofilm.
Data Presentation: Anti-Biofilm Activity of Structurally Related Compounds
While specific quantitative data for this compound is not yet widely available in the literature, the anti-biofilm efficacy of structurally similar long-chain fatty acids, such as 10-undecynoic acid and 10-hydroxy-2-decenoic acid, has been documented. This data provides a strong indication of the expected potency of this compound.
| Compound | Microbial Species | Assay | Metric | Concentration | Result | Citation |
| 10-Undecynoic Acid | Streptococcus mutans | Biofilm Inhibition | MBIC₉₀ | 2.5 mg/mL | 90% inhibition of biofilm formation. | [1][2] |
| 10-Undecynoic Acid | Streptococcus mutans | Biofilm Inhibition | Complete Inhibition | 5.0 mg/mL | Complete inhibition of biofilm formation. | [1][2] |
| 10-Undecynoic Acid | Streptococcus mutans | Biofilm Eradication | MBBC | 5.0 mg/mL | Eradication of pre-formed biofilm. | [1][2] |
| 10-Undecynoic Acid | Streptococcus mutans | Biofilm Reduction | % Reduction | 7.0 mg/mL | >50% reduction in pre-existing biofilm biomass. | [1][2] |
| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | Biofilm Inhibition | % Reduction | 1/32 MIC to 1/2 MIC | 41.9% to 72.9% reduction in biofilm biomass. | [3][4] |
| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | Mature Biofilm Eradication | % Reduction | 1/2 MIC | 64.3% reduction in mature biofilm mass. | [3] |
| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | EPS Reduction (Polysaccharides) | % Inhibition | 1/2 MIC | 67.4% inhibition of extracellular polysaccharide production. | [3] |
| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | EPS Reduction (Proteins) | % Inhibition | 1/2 MIC | 83.5% inhibition of extracellular protein production. | [3] |
| 10-Hydroxy-2-decenoic Acid | Staphylococcus aureus | EPS Reduction (eDNA) | % Inhibition | 1/2 MIC | 76.8% inhibition of extracellular DNA production. | [3] |
MBIC₉₀ (Minimum Biofilm Inhibitory Concentration 90): The lowest concentration of an agent that inhibits 90% of biofilm formation. MBBC (Minimum Biofilm Bactericidal Concentration): The lowest concentration of an agent that kills the bacteria in a pre-formed biofilm.
Visualizations
Caption: Proposed mechanism of quorum sensing inhibition by this compound in P. aeruginosa.
Caption: Mechanism of action of this compound via iron chelation.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of this compound that inhibits the formation of a microbial biofilm.
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid solution
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into 5 mL of appropriate growth medium and incubate overnight at the optimal temperature with shaking.
-
Culture Dilution: Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Include positive control wells (bacteria without the compound) and negative control wells (medium only).
-
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well (except for the negative control wells).
-
Incubation: Cover the plate and incubate statically for 24 to 48 hours at the optimal growth temperature for the microorganism.
-
Washing: Gently aspirate the medium from each well and wash the wells three times with 200 µL of PBS or sterile distilled water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.
-
Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Quantification of Biofilm Eradication
This protocol assesses the ability of this compound to eradicate a pre-formed biofilm.
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Materials:
-
Same as Protocol 1
-
(Optional for viability) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and solubilizing agent (e.g., DMSO).
Procedure:
-
Biofilm Formation:
-
Prepare and dilute the bacterial culture as described in Protocol 1 (steps 1 and 2).
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate for 24 to 48 hours to allow for biofilm formation.
-
-
Washing: Remove the medium and wash the wells three times with PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include control wells with medium only.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Quantification:
-
Crystal Violet Staining: Follow steps 6-11 of Protocol 1 to quantify the remaining biofilm biomass.
-
MTT Assay for Viability:
-
Wash the wells with PBS.
-
Add MTT solution and incubate.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
-
Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction in biofilm biomass or viability compared to the untreated control.
Conclusion
This compound shows promise as a novel anti-biofilm agent, likely acting through the dual mechanisms of quorum sensing inhibition and iron chelation. The provided protocols offer a standardized framework for researchers to investigate its efficacy against a range of microbial biofilms. Further studies are warranted to elucidate its precise molecular targets and to establish a comprehensive profile of its anti-biofilm activity against clinically and industrially relevant microorganisms. The data from structurally similar compounds suggests that this compound could be a valuable tool in the development of new strategies to combat biofilm-associated infections and contamination.
References
- 1. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy of 10-Undecenehydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenehydroxamic acid is a derivative of undecanoic acid, a fatty acid known for its antimicrobial properties. The introduction of the hydroxamic acid functional group suggests that this compound may exhibit a broader range of biological activities, including histone deacetylase (HDAC) inhibition and iron chelation.[1] This document provides detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound, focusing on its potential as an antimicrobial and anti-cancer agent.
While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for characterizing similar hydroxamic acid-based compounds and related fatty acids. These application notes are intended to serve as a comprehensive guide for researchers to generate efficacy data for this compound.
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described in vitro assays.
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Positive Control (MIC) |
| Escherichia coli | ATCC 25922 | Gentamicin | ||
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Candida albicans | ATCC 90028 | Amphotericin B | ||
| Aspergillus niger | ATCC 16404 | Itraconazole |
Table 2: In Vitro Cytotoxicity of this compound (IC50)
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Positive Control (IC50) |
| HeLa | Cervical Cancer | Doxorubicin | |||
| A549 | Lung Cancer | Cisplatin | |||
| MCF-7 | Breast Cancer | Paclitaxel | |||
| PC-3 | Prostate Cancer | Docetaxel | |||
| HFF-1 | Normal Fibroblast | - |
Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) | Positive Control (IC50, nM) |
| Pan-HDAC | Vorinostat (SAHA) | |
| HDAC1 | Entinostat | |
| HDAC6 | Ricolinostat | |
| HDAC10 |
Table 4: Iron (Fe²⁺) Chelating Activity of this compound
| Concentration (µM) | % Iron Chelation | Positive Control (% Chelation) |
| 1 | EDTA (at same concentration) | |
| 10 | EDTA (at same concentration) | |
| 50 | EDTA (at same concentration) | |
| 100 | EDTA (at same concentration) |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
This compound
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial cultures
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics/antifungals
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth or by measuring the absorbance at 600 nm.
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer and normal cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HFF-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit HDAC enzymes.
Materials:
-
This compound
-
Recombinant human HDAC enzymes (pan-HDAC or specific isoforms)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease and a known HDAC inhibitor like Trichostatin A)
-
Black 96-well microtiter plates
-
Fluorometric plate reader
Procedure:
-
In a black 96-well plate, add the HDAC assay buffer, the HDAC enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of HDAC inhibition and determine the IC50 value.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Iron Chelation Assay: Ferrozine Assay
This colorimetric assay determines the iron (Fe²⁺) chelating capacity of this compound.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
EDTA (positive control)
Procedure:
-
Add various concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding FeCl₂ solution to each well.
-
Incubate for a short period to allow chelation.
-
Add ferrozine solution to each well. Ferrozine will form a colored complex with the remaining free Fe²⁺.
-
Measure the absorbance at 562 nm.
-
The percentage of iron chelation is calculated based on the reduction in absorbance compared to a control without a chelator.
Visualizations
Caption: General experimental workflows for in vitro assays.
Caption: Putative signaling pathways of this compound.
References
Application Notes and Protocols for 10-Undecenehydroxamic Acid in Metal Chelating Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Undecenehydroxamic acid is a derivative of undecenoic acid, a naturally occurring fatty acid. The incorporation of a hydroxamic acid functional group (-CONHOH) imparts significant metal-chelating properties to the molecule. Hydroxamic acids are well-established as potent chelators of various metal ions, most notably iron(III), but also other transition metals such as zinc(II) and copper(II).[1][2] This ability to bind metal ions is the foundation for its diverse biological activities and industrial applications.
The primary mechanism of action for its antimicrobial effects is the sequestration of essential iron from the environment, thereby depriving microorganisms of this critical nutrient required for their growth and proliferation.[3][4][5] This targeted approach makes this compound a promising candidate for the development of novel antimicrobial agents. Furthermore, its metal-chelating properties suggest potential applications in areas such as corrosion inhibition and drug delivery.
These application notes provide a comprehensive overview of the synthesis, metal chelating properties, and potential applications of this compound, complete with detailed experimental protocols and data presentation.
I. Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 10-undecenoic acid. First, 10-undecenoic acid is converted to its more reactive acyl chloride derivative, 10-undecenoyl chloride.[6][7] Subsequently, the acyl chloride is reacted with hydroxylamine to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
10-Undecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or dichloromethane
-
Methanol
-
Deionized water
-
Round bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 10-Undecenoyl Chloride [6]
-
In a fume hood, dissolve 10-undecenoic acid in an excess of thionyl chloride (a molar ratio of at least 1:1.2 is recommended). The reaction can be performed neat or in an inert solvent like dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently reflux until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 10-undecenoyl chloride as an oily liquid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol. Neutralize this solution by the dropwise addition of a solution of NaOH or KOH in methanol at 0 °C until the pH is neutral. A precipitate of NaCl or KCl will form.
-
Filter the salt precipitate and add the resulting methanolic solution of free hydroxylamine to a solution of 10-undecenoyl chloride in anhydrous diethyl ether or dichloromethane, also cooled to 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.
II. Metal Chelation Properties and Quantitative Analysis
The hydroxamic acid moiety of this compound acts as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the hydroxylamino oxygen. This forms a stable five-membered ring with the metal ion.[8][9] The affinity of this compound for different metal ions can be quantified by determining the stability constants (also known as formation constants or binding constants) of the resulting metal-ligand complexes.
Quantitative Data on Metal Chelation
| Hydroxamic Acid Derivative | Metal Ion | Log Stability Constant (log β) | Reference |
| Salicylhydroxamic Acid | Fe(III) | 3.77 (log K₁) | [1] |
| Salicylhydroxamic Acid | Co(II) | 3.72 (log K₁) | [1] |
| Salicylhydroxamic Acid | Cu(II) | 3.15 (log K₁) | [1] |
| AlaGlyGlyNHOH | Fe(III) | 10.53 (log β₁) | [10] |
| AlaGlyGlyNHOH | Cu(II) | 7.91 (log β₁) | [10] |
| AlaGlyGlyNHOH | Ni(II) | 5.04 (log β₁) | [10] |
| AlaGlyGlyNHOH | Zn(II) | 4.90 (log β₁) | [10] |
Note: Stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength. The data presented here is for comparative purposes.
Experimental Protocol: Determination of Stability Constants by UV-Vis Spectrophotometry
This protocol describes the determination of the stability constant of the Fe(III)-10-undecenehydroxamic acid complex using Job's method of continuous variation.[1][11][12]
Materials:
-
This compound
-
Ferric chloride (FeCl₃) or Ferric perchlorate (Fe(ClO₄)₃)
-
Methanol or another suitable solvent
-
Hydrochloric acid (HCl) or Perchloric acid (HClO₄) to adjust pH
-
UV-Vis spectrophotometer
-
Calibrated glassware (pipettes, burettes, volumetric flasks)
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the iron(III) salt in the chosen solvent.
-
Job's Plot:
-
Prepare a series of solutions with a constant total molar concentration of iron(III) and this compound, but with varying mole fractions of each component. The total volume of each solution should be kept constant.
-
For example, prepare solutions where the mole fraction of the ligand varies from 0.1 to 0.9.
-
Adjust the pH of each solution to a constant value where the complex formation is optimal (e.g., pH 2-3 for Fe(III)-hydroxamate complexes).[1]
-
Allow the solutions to equilibrate.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (typically 300-700 nm for iron-hydroxamate complexes).
-
Identify the wavelength of maximum absorbance (λ_max) for the Fe(III)-10-undecenehydroxamic acid complex.
-
Measure the absorbance of each solution at the λ_max.
-
-
Data Analysis:
-
Correct the absorbance values for the absorbance of the free ligand and metal ion at the λ_max.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations.[1]
-
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in pH upon complex formation.[13][14][15][16]
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, ZnCl₂, CuCl₂)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO₃)
-
Inert salt (e.g., KCl or KNO₃) to maintain constant ionic strength
-
Potentiometer with a glass electrode and a reference electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration:
-
Prepare a solution of this compound in a thermostated vessel.
-
Add a known concentration of the metal salt to the solution.
-
Maintain a constant ionic strength by adding an inert salt.
-
Titrate the solution with a standardized base (e.g., KOH).
-
Record the pH after each addition of the titrant.
-
Perform a separate titration of the free ligand (without the metal ion) under the same conditions to determine its pKa value.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) or by applying the Bjerrum method.[15]
-
III. Antimicrobial Applications
The ability of this compound to chelate iron makes it a potent antimicrobial agent against a range of bacteria and fungi.[3][4][5] By sequestering iron, it disrupts essential metabolic processes in microorganisms that depend on this metal.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20]
Materials:
-
This compound
-
Bacterial or fungal strains to be tested
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Grow the microbial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
-
Perform a two-fold serial dilution of the compound in the wells of a 96-well plate.
-
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Visualizing the Mechanism of Action
The antimicrobial activity of this compound is directly linked to its ability to disrupt iron homeostasis in microorganisms.
Caption: Mechanism of antimicrobial action of this compound.
IV. Corrosion Inhibition Applications
The ability of hydroxamic acids to form stable complexes with metal ions makes them effective corrosion inhibitors, particularly for steel.[1][21][22][23][24][25][26][27][28] They adsorb onto the metal surface, forming a protective film that prevents contact with the corrosive environment. The long alkyl chain of this compound can further enhance this protective barrier through hydrophobic interactions.
Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the protective film formed by a corrosion inhibitor on a metal surface.[23][24][26][27][28]
Materials:
-
Working electrode (e.g., carbon steel coupon)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
This compound
-
Potentiostat with EIS capability
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish, clean it with distilled water and ethanol, and dry it.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until a steady state is reached.
-
EIS Measurement:
-
Perform an initial EIS measurement on the steel electrode in the corrosive medium without the inhibitor. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Add different concentrations of this compound to the corrosive medium.
-
After each addition and a stabilization period, perform another EIS measurement.
-
-
Data Analysis:
-
The EIS data is typically represented as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film and effective corrosion inhibition.
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizing the Corrosion Inhibition Workflow
The process of evaluating a corrosion inhibitor involves several key steps, from material preparation to data analysis.
Caption: Workflow for evaluating corrosion inhibition using EIS.
V. Drug Delivery Applications
The metal-chelating properties of hydroxamic acids can be exploited in the design of drug delivery systems. For instance, this compound can be used to functionalize nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for targeted drug delivery and medical imaging.[22][29][30][31][32][33] The hydroxamic acid group serves as an anchor to the nanoparticle surface, while the terminal double bond of the undecene chain can be further modified to attach drugs or targeting ligands.
Experimental Protocol: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol outlines the general steps for coating IONPs with this compound.
Materials:
-
Pre-synthesized iron oxide nanoparticles (e.g., oleic acid-capped)
-
This compound
-
Suitable solvent (e.g., ethanol, chloroform)
-
Ultrasonicator
-
Centrifuge
-
Characterization instruments (e.g., TEM, DLS, FTIR)
Procedure:
-
Ligand Exchange: Disperse the IONPs in a suitable solvent. Add a solution of this compound in the same or a miscible solvent.
-
Sonication: Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the exchange of the original capping ligand (e.g., oleic acid) with this compound.
-
Purification:
-
Centrifuge the mixture to pellet the functionalized IONPs.
-
Remove the supernatant containing the displaced ligand and excess this compound.
-
Wash the nanoparticles by redispersing them in a fresh solvent and centrifuging again. Repeat this washing step several times.
-
-
Characterization:
-
Confirm the successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic peaks of the hydroxamic acid group on the nanoparticle surface.
-
Analyze the size, morphology, and dispersibility of the functionalized nanoparticles using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Visualizing the Nanoparticle Functionalization Process
The functionalization of nanoparticles with this compound is a key step in preparing them for drug delivery applications.
Caption: Workflow for the functionalization of IONPs with this compound.
Conclusion
This compound is a versatile molecule with significant potential in various scientific and industrial fields, primarily due to its strong metal-chelating capabilities. Its demonstrated antimicrobial activity through iron sequestration positions it as a promising lead compound in the development of new anti-infective therapies. Furthermore, its ability to form protective films on metal surfaces and to functionalize nanoparticles opens up exciting possibilities in corrosion science and nanomedicine. The detailed protocols provided in these application notes are intended to facilitate further research and development of this interesting compound. Future work should focus on determining the specific stability constants of this compound with a range of metal ions to better quantify its chelating efficacy and to tailor its application in different areas.
References
- 1. ijsr.net [ijsr.net]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 10-Undecenoyl chloride | 38460-95-6 [smolecule.com]
- 7. 10-Undecenoyl chloride 97 38460-95-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Hydroxamic Acids. Part VII. Infrared Spectra of Their Metal Complexes [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. publications.iupac.org [publications.iupac.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. apec.org [apec.org]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. academic.oup.com [academic.oup.com]
- 22. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
- 23. ijcsi.pro [ijcsi.pro]
- 24. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 25. Metal complexes of glutamic acid-γ-hydroxamic acid (Glu-γ-ha)(N-Hydroxyglutamine) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. gamry.com [gamry.com]
- 29. Hydrophilic Copolymers with Hydroxamic Acid Groups as a Protective Biocompatible Coating of Maghemite Nanoparticles: Synthesis, Physico-Chemical Characterization and MRI Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. asianpubs.org [asianpubs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Carbon quantum dot - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Undecenehydroxamic Acid
Welcome to the technical support center for the synthesis of 10-Undecenehydroxamic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 10-undecenoic acid or its derivatives, such as 10-undecenoyl chloride and methyl 10-undecenoate. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can result from several factors. Incomplete conversion of the starting material is a common issue. Additionally, side reactions, such as the hydrolysis of the acyl chloride or ester, can consume the starting material. Suboptimal reaction conditions, including incorrect temperature, reaction time, or stoichiometry of reagents, can also significantly impact the yield. Finally, product loss during workup and purification is another common contributor to low overall yields.
Q3: My final product is impure. What are the likely contaminants?
A3: Common impurities include unreacted starting materials (10-undecenoic acid, 10-undecenoyl chloride, or methyl 10-undecenoate) and byproducts from side reactions. If starting from the acyl chloride, 10-undecenoic acid formed from hydrolysis is a likely contaminant. When using an ester starting material, unreacted ester may be present. Byproducts from the decomposition of hydroxylamine can also be a source of impurities.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material, the hydroxamic acid product, and any major byproducts. Staining with a potassium permanganate solution can be effective for visualizing the spots, as the double bond in the starting material and product will react. Alternatively, staining with ferric chloride can be used, which typically gives a characteristic colored spot with hydroxamic acids.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | - Ensure the 10-undecenoyl chloride is fresh or has been properly stored to prevent hydrolysis. - Use freshly prepared hydroxylamine solution. Hydroxylamine solutions can degrade over time. |
| Incorrect Stoichiometry | - An excess of hydroxylamine (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion. - Ensure the base used to neutralize the hydroxylamine hydrochloride is added in the correct molar ratio. |
| Suboptimal Temperature | - For the reaction of 10-undecenoyl chloride, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. - For the reaction of methyl 10-undecenoate, gentle heating may be required to increase the reaction rate. |
| Poor Solubility | - Ensure the chosen solvent dissolves all reactants. A co-solvent system may be necessary. For the reaction with the acyl chloride, aprotic solvents like THF or DCM are common. For the ester route, methanol is a typical solvent. |
Issue 2: Presence of Starting Material in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material spot is no longer visible. - Increase the amount of hydroxylamine. - If heating, consider a moderate increase in temperature. |
| Inefficient Purification | - Optimize the purification method. Column chromatography with a suitable solvent gradient is often effective for removing unreacted starting material. - Recrystallization from an appropriate solvent system can also be used to purify the final product. |
Issue 3: Formation of 10-Undecenoic Acid as a Major Byproduct
| Possible Cause | Troubleshooting Step |
| Hydrolysis of 10-Undecenoyl Chloride | - This is a common issue when using the acyl chloride route. Ensure the reaction is carried out under anhydrous (dry) conditions. Use dry solvents and glassware. - Add the 10-undecenoyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize side reactions. |
| Hydrolysis of Methyl 10-Undecenoate | - While less prone to hydrolysis than the acyl chloride, prolonged reaction times at high temperatures in the presence of base can lead to some ester hydrolysis. Optimize reaction time and temperature. |
Data Summary
The following tables summarize typical reaction conditions for the synthesis of this compound from different starting materials. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
Table 1: Synthesis from 10-Undecenoyl Chloride
| Parameter | Condition | Notes |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Ensure anhydrous conditions. |
| Hydroxylamine | Hydroxylamine hydrochloride with a base (e.g., triethylamine, potassium carbonate) or aqueous hydroxylamine | If using aqueous hydroxylamine, a biphasic system may be formed. |
| Stoichiometry | 1.5 - 3.0 eq. of hydroxylamine | An excess of hydroxylamine is used to ensure complete conversion. |
| Temperature | 0 °C to room temperature | The acyl chloride is typically added at 0 °C. |
| Reaction Time | 1 - 4 hours | Monitor by TLC. |
| Typical Yield | 70 - 90% | Yields can be high if hydrolysis is minimized. |
Table 2: Synthesis from Methyl 10-Undecenoate
| Parameter | Condition | Notes |
| Solvent | Methanol | |
| Hydroxylamine | Hydroxylamine hydrochloride with a strong base (e.g., sodium methoxide, potassium hydroxide) | The base is used to generate free hydroxylamine in situ. |
| Stoichiometry | 2.0 - 4.0 eq. of hydroxylamine and base | A larger excess is often needed compared to the acyl chloride route. |
| Temperature | Room temperature to reflux | Gentle heating can increase the reaction rate. |
| Reaction Time | 12 - 48 hours | This method is generally slower than the acyl chloride route. |
| Typical Yield | 60 - 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 10-Undecenoyl Chloride
Materials:
-
10-Undecenoyl chloride
-
Hydroxylamine hydrochloride
-
Potassium carbonate (or triethylamine)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate, anhydrous
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 eq.) and potassium carbonate (1.5 eq.) in a minimal amount of water.
-
Add THF to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 10-undecenoyl chloride (1.0 eq.) in THF to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the 10-undecenoyl chloride is consumed (typically 1-3 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the residue and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound from Methyl 10-Undecenoate
Materials:
-
Methyl 10-undecenoate
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or sodium methoxide)
-
Methanol
-
Water, deionized
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
Prepare a solution of hydroxylamine in methanol by dissolving hydroxylamine hydrochloride (3.0 eq.) in methanol and adding a solution of potassium hydroxide (3.0 eq.) in methanol. A precipitate of KCl will form.
-
Filter off the KCl precipitate and transfer the methanolic hydroxylamine solution to a round-bottom flask.
-
Add methyl 10-undecenoate (1.0 eq.) to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the methyl 10-undecenoate is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
Overcoming solubility issues of 10-Undecenehydroxamic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 10-Undecenehydroxamic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic molecule due to its long undecene chain. Consequently, it exhibits poor solubility in aqueous solutions while being soluble in organic solvents.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving this compound to create a high-concentration stock solution.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with lipophilic compounds. To address this, you can try several strategies:
-
Decrease the final concentration of the compound in the assay.
-
Increase the percentage of DMSO in the final assay solution, but be mindful of its potential effects on the biological system (typically kept below 1%).
-
Use a surfactant or co-solvent in your assay buffer to improve solubility.
-
Prepare an intermediate dilution in a solvent that is miscible with both your stock solvent and the aqueous buffer.
Q4: Can I sonicate or gently warm the solution to improve the solubility of this compound?
A4: Yes, gentle warming and sonication can help dissolve the compound. However, be cautious with temperature, as excessive heat can lead to degradation. Always check the compound's stability at elevated temperatures.
Q5: How does pH affect the solubility of this compound?
A5: Hydroxamic acids are generally weak acids and their solubility in aqueous solutions can increase at a higher pH (alkaline conditions) due to the formation of the more soluble hydroxamate anion.[1][2] However, the long alkyl chain of this compound will still significantly limit its aqueous solubility regardless of pH.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates from the stock solution during storage. | The storage solvent is not optimal, or the concentration is too high. | Store the stock solution at an appropriate temperature as recommended. If precipitation persists, consider diluting the stock solution to a lower concentration. |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved or is precipitating in some wells of the microplate. | Visually inspect the wells for any signs of precipitation. Ensure thorough mixing after adding the compound to the assay buffer. Consider using a well-scanning feature on your plate reader to account for heterogeneous signal distribution. |
| High background signal in a fluorescence-based assay. | The compound itself might be fluorescent at the assay wavelengths. | Run a control experiment with the compound in the assay buffer without the enzyme or cells to check for intrinsic fluorescence. If it is fluorescent, you may need to use a different assay or adjust the wavelengths. |
| Loss of compound activity over time. | The compound may be unstable in the assay buffer or stock solution. | Prepare fresh solutions for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Quantitative Data Summary
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimates based on the properties of similar long-chain hydroxamic acids, and empirical determination is recommended for precise applications.
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Methanol | Slightly soluble |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and subsequent working solutions of this compound for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh out an appropriate amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 199.29 g/mol ). b. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C. e. Visually inspect the solution to ensure there are no visible particles. f. Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in the same solvent (e.g., DMSO) to create a range of working stock concentrations. c. For the final dilution into the aqueous assay buffer, it is critical to add the compound's solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. The final concentration of the organic solvent in the assay should be kept to a minimum (ideally ≤1%) and should be consistent across all experimental conditions, including controls.
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay
Objective: To assess the inhibitory activity of this compound on HDAC enzymes using a fluorometric assay.
Materials:
-
This compound working solutions (prepared as in Protocol 1)
-
HDAC assay buffer
-
Purified HDAC enzyme
-
Fluorogenic HDAC substrate
-
HDAC developer solution
-
Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: a. Prepare the HDAC assay buffer, substrate, and developer solutions according to the manufacturer's instructions. b. Dilute the purified HDAC enzyme to the desired concentration in cold HDAC assay buffer.
-
Assay Protocol: a. In a 96-well black microplate, add the following to each well:
- Blank (no enzyme): Assay buffer and substrate.
- Negative Control (vehicle): HDAC enzyme, assay buffer, and the same final concentration of DMSO as in the test wells.
- Positive Control (inhibitor): HDAC enzyme, assay buffer, and a known HDAC inhibitor (e.g., TSA).
- Test Compound: HDAC enzyme, assay buffer, and the desired concentration of this compound. b. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. Mix gently by tapping the plate. d. Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes). e. Stop the reaction by adding the HDAC developer solution to all wells. f. Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop. g. Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: a. Subtract the fluorescence of the blank wells from all other readings. b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)) c. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing HDAC inhibition.
Caption: Simplified HDAC signaling pathway.
References
Technical Support Center: Optimizing 10-Undecenehydroxamic Acid for Antimicrobial Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 10-Undecenehydroxamic acid in antimicrobial testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of antimicrobial action?
This compound is a derivative of undecanoic acid, a fatty acid known for its antimycotic properties. The primary antimicrobial mechanism of this compound is its ability to chelate iron ions.[1] By sequestering iron, an essential nutrient for microbial growth and proliferation, the compound effectively creates an iron-limited environment, thereby inhibiting microbial growth.[1] This mechanism of limiting iron availability is a key strategy for its antimicrobial effect against a variety of fungi and bacteria.[1]
Q2: What is a typical starting concentration range for MIC testing with this compound?
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microbes are not extensively published, based on studies of related long-chain hydroxamic acids and undecanoic acid derivatives, a starting range of 1 µg/mL to 100 µg/mL is recommended for initial screening. For instance, the related compound 10-undecynoic acid has shown MIC values of 2.5 mg/ml and MBC values of 5 mg/ml against oral Streptococcus species. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific microbial strains and testing conditions.
Q3: How should I prepare a stock solution of this compound?
Due to the long aliphatic chain, this compound is expected to have limited solubility in water. It is generally soluble in organic solvents. For stock solutions, consider using dimethyl sulfoxide (DMSO), ethanol, or methanol. Always prepare a high-concentration stock solution in the chosen solvent and then dilute it in the appropriate culture medium for your experiments. It is important to include a solvent control in your assays to ensure the solvent itself does not affect microbial growth at the final concentration used.
Q4: Is the antimicrobial activity of this compound affected by the culture medium composition?
Yes, the composition of the culture medium can significantly impact the observed antimicrobial activity of iron-chelating agents like this compound. Media rich in free iron or other metal ions may reduce the compound's efficacy by competing for chelation. When testing, it is advisable to use a defined medium with a known and controlled concentration of iron to obtain reproducible results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during antimicrobial testing with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed or high MIC values. | High iron content in the medium: The culture medium may contain sufficient iron to overcome the chelating effect of the compound. | Use a defined minimal medium with controlled iron concentrations. You can also add an iron chelator like 2,2'-bipyridine to the medium to create iron-limiting conditions for a more sensitive assay. |
| Compound precipitation: The compound may not be fully soluble in the aqueous culture medium at the tested concentrations. | Visually inspect the wells for any precipitate. If precipitation occurs, try preparing the stock solution in a different solvent or lowering the final concentration range. Gentle warming or sonication of the stock solution before dilution may also help. | |
| Compound instability: Hydroxamic acids can be susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh stock solutions for each experiment. Check the pH of your culture medium and ensure it is within a range where the compound is stable for the duration of the assay. | |
| Inconsistent or non-reproducible MIC results. | Variability in inoculum preparation: Inconsistent starting bacterial or fungal concentrations will lead to variable results. | Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard. |
| Incomplete dissolution of the compound: If the compound is not fully dissolved in the stock solution, it will lead to inaccurate final concentrations in the assay. | Ensure the stock solution is clear before making serial dilutions. Consider filtering the stock solution through a solvent-resistant filter. | |
| Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect results. | To minimize evaporation, fill the outer wells with sterile water or medium without inoculum and do not use them for experimental data. | |
| Zone of inhibition assays (e.g., disk diffusion) show poor results. | Poor diffusion of the compound: The hydrophobic nature of the long aliphatic chain may limit its diffusion through the agar. | Broth microdilution is the recommended method for determining the MIC of this compound. If a diffusion assay is necessary, consider using a well diffusion method and ensure the compound is fully dissolved in the solvent before application. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter compatible with the solvent.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test microorganism on an appropriate agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile test broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). If a solvent was used, include a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar plate (without the antimicrobial agent).
-
-
Incubation:
-
Incubate the agar plate at the optimal temperature and duration for the test microorganism.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the subculture plate.
-
Visualizations
References
Technical Support Center: Synthesis of 10-Undecenehydroxamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 10-undecenehydroxamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the conversion of 10-undecenoic acid to its corresponding acyl chloride, 10-undecenoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the reaction of the purified 10-undecenoyl chloride with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride in the presence of a base, to yield the final product.
Q2: Why is it crucial to use the acyl chloride intermediate instead of directly coupling 10-undecenoic acid with hydroxylamine?
A2: The direct coupling of a carboxylic acid with hydroxylamine requires activating agents and can be less efficient. The carboxylic acid's hydroxyl group is a poor leaving group. Converting it to an acyl chloride makes the carbonyl carbon significantly more electrophilic and provides a good leaving group (chloride), leading to a more rapid and higher-yielding reaction with hydroxylamine.[1][2]
Q3: What are the primary safety precautions to consider during this synthesis?
A3: Both thionyl chloride and 10-undecenoyl chloride are corrosive and moisture-sensitive.[1] They can cause severe burns to the skin and eyes and are harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction of thionyl chloride with 10-undecenoic acid produces HCl and SO₂ gases, which must be scrubbed or vented appropriately.
Q4: Can the terminal double bond of 10-undecenoyl chloride participate in side reactions?
A4: While the primary reaction occurs at the acyl chloride functional group, the terminal double bond can potentially undergo side reactions under certain conditions. One significant concern is the polymerization of the 10-undecenoyl chloride, especially if the reaction is heated for prolonged periods or in the presence of radical initiators. However, under the typical mild and controlled conditions for hydroxamic acid synthesis, reactions at the double bond with hydroxylamine are generally not observed to be a major issue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete conversion of 10-undecenoic acid to 10-undecenoyl chloride. | Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction goes to completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Hydrolysis of 10-undecenoyl chloride. | This is a highly reactive intermediate and readily hydrolyzes back to 10-undecenoic acid in the presence of moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Polymerization of 10-undecenoyl chloride. | Avoid excessive heating during the synthesis and purification of the acyl chloride. Use the freshly prepared acyl chloride immediately in the next step. | |
| Suboptimal reaction conditions for the hydroxylamine step (e.g., incorrect pH, temperature). | The reaction of the acyl chloride with hydroxylamine is typically fast and exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the acyl chloride to the hydroxylamine solution. Ensure sufficient base is present to neutralize the HCl generated and to free the hydroxylamine from its hydrochloride salt. | |
| Product is an oil or fails to crystallize | Presence of impurities, particularly unreacted 10-undecenoic acid. | The presence of the starting carboxylic acid can significantly hinder crystallization. Purify the crude product using column chromatography or by performing a careful acid-base extraction to remove the acidic impurity. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from the workup or purification. | |
| Product contains significant amount of starting 10-undecenoic acid | Incomplete conversion to the acyl chloride in the first step. | As mentioned for low yield, optimize the first step of the reaction. |
| Hydrolysis of the 10-undecenoyl chloride before or during the reaction with hydroxylamine. | Handle the acyl chloride under strictly anhydrous conditions. | |
| Product shows signs of polymerization (e.g., gummy or insoluble material) | Instability of the 10-undecenoyl chloride. | Use freshly prepared 10-undecenoyl chloride. Consider purification by vacuum distillation if it will be stored, though immediate use is recommended. |
| High reaction temperatures. | Maintain low temperatures throughout the synthesis, especially during the handling of the acyl chloride. |
Experimental Protocols
Step 1: Synthesis of 10-Undecenoyl Chloride
This protocol is an adapted standard procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
10-Undecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask, reflux condenser, and drying tube (or nitrogen/argon inlet)
Procedure:
-
In a fume hood, add 10-undecenoic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the acid in a minimal amount of anhydrous DCM.
-
Slowly add an excess (typically 1.5 to 2 equivalents) of thionyl chloride to the solution at room temperature.
-
Attach a reflux condenser with a drying tube or inert gas inlet.
-
Gently heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can also be stirred at room temperature for a longer period.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or GC to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by rotary evaporation. For higher purity, the crude 10-undecenoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is an adapted standard procedure for the synthesis of a hydroxamic acid from an acyl chloride.
Materials:
-
10-Undecenoyl chloride (freshly prepared)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol or a mixture of THF and water
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Hydrochloric acid (for acidification)
Procedure:
-
In a flask, dissolve hydroxylamine hydrochloride in a suitable solvent such as methanol or a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH or KOH (typically 2-3 equivalents relative to the acyl chloride) to the hydroxylamine solution to generate free hydroxylamine in situ.
-
In a separate flask, dissolve the freshly prepared 10-undecenoyl chloride in an anhydrous solvent like THF or diethyl ether.
-
Slowly add the solution of 10-undecenoyl chloride dropwise to the cold hydroxylamine solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the acyl chloride.
-
Quench the reaction by adding water and then acidify the mixture with dilute HCl until the pH is acidic.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 10-Undecenoyl Chloride
| Parameter | Condition | Notes |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Thionyl chloride is common; byproducts are gaseous (SO₂, HCl). |
| Stoichiometry | 1.5 - 2.0 eq. of chlorinating agent per eq. of carboxylic acid | An excess ensures complete conversion. |
| Solvent | Anhydrous DCM, Chloroform, or neat | Use of a solvent can help control the reaction temperature. |
| Temperature | Room temperature to gentle reflux (40-60 °C) | Higher temperatures speed up the reaction but may increase side reactions. |
| Reaction Time | 1 - 4 hours | Monitor for cessation of gas evolution. |
| Typical Yield | >90% (crude) | Yields are typically high but the product is often used immediately without extensive purification. |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Notes |
| Reagents | 10-Undecenoyl chloride, Hydroxylamine hydrochloride | |
| Base | NaOH, KOH, or an organic base like triethylamine | At least 2 equivalents are needed to neutralize HCl and free the hydroxylamine. |
| Stoichiometry | 1.0 - 1.2 eq. of hydroxylamine per eq. of acyl chloride | A slight excess of hydroxylamine is common. |
| Solvent | Methanol, Ethanol, THF/Water | The choice of solvent depends on the solubility of the reagents. |
| Temperature | 0 °C to room temperature | The initial addition should be done at low temperature to control the exothermic reaction. |
| Reaction Time | 1 - 3 hours | The reaction is generally fast. |
| Typical Yield | 60 - 85% (after purification) | Yields can vary depending on the purity of the acyl chloride and the workup/purification procedure. |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions involving 10-undecenoyl chloride.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Potential interference of 10-Undecenehydroxamic acid in biochemical assays
Welcome to the Technical Support Center for 10-Undecenehydroxamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of this compound in biochemical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a derivative of undecylenic acid, which is an unsaturated fatty acid. Its primary reported biological activity is antimicrobial, which has been attributed to its ability to chelate iron, thereby limiting its availability for microbial growth.
Q2: Why might this compound interfere with my biochemical assay?
The primary reason for potential interference is the presence of the hydroxamic acid functional group (-CONHOH). Hydroxamic acids are well-known metal chelators, meaning they can bind to metal ions.[1][2][3] This property can lead to false-positive or false-negative results in assays that involve metalloenzymes or require metal ions as cofactors.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
Yes, compounds containing a hydroxamic acid moiety are recognized as a class of Pan-Assay Interference Compounds (PAINS).[4] PAINS are compounds that tend to show activity in numerous high-throughput screening assays through non-specific mechanisms, such as metal chelation, redox activity, or aggregation.[1][2]
Troubleshooting Guides
Issue 1: Unexpected inhibition in a metalloenzyme assay.
If you observe inhibition of a metalloenzyme in the presence of this compound, it is crucial to determine if this is due to specific binding to the target or non-specific metal chelation.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected inhibition in metalloenzyme assays.
Experimental Protocol: Metal Cofactor Competition Assay
-
Prepare Assay Buffer: Prepare the standard assay buffer for your enzyme.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the relevant metal cofactor (e.g., ZnCl₂, MgCl₂, FeCl₃) at a high concentration (e.g., 10-100 mM).
-
-
Set up Control Reactions:
-
Negative Control: Assay buffer + enzyme + substrate (no inhibitor, no excess metal).
-
Inhibition Control: Assay buffer + enzyme + this compound (at its IC50 or a concentration showing significant inhibition) + substrate.
-
-
Set up Test Reactions:
-
Prepare a series of reactions with a fixed concentration of enzyme and this compound (from the inhibition control).
-
Add increasing concentrations of the metal cofactor to these reactions.
-
-
Incubation and Measurement: Incubate all reactions under standard assay conditions and measure the enzyme activity.
-
Data Analysis: Plot enzyme activity as a function of metal cofactor concentration. A significant recovery of enzyme activity with increasing metal cofactor concentration suggests that this compound is acting as a metal chelator.
Issue 2: Suspected interference in a fluorescence-based assay.
This compound could potentially interfere with fluorescence-based assays through autofluorescence or quenching.
Troubleshooting Workflow:
References
Technical Support Center: Purification of 10-Undecenehydroxamic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 10-Undecenehydroxamic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is an oil or a waxy solid and is difficult to handle. What should I do?
This is common for long-chain aliphatic compounds. The first step is to attempt to precipitate or crystallize the product from the crude reaction mixture. After workup, try dissolving the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol) and then adding a cold non-solvent (e.g., hexanes, heptane) dropwise until turbidity is observed. Cooling this mixture on an ice bath may induce precipitation or crystallization. If this fails, column chromatography is the recommended next step.
Q2: I'm seeing multiple spots on my TLC plate after running a silica gel column. Is my product degrading?
This is a significant possibility. Hydroxamic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography[1]. If you observe streaking or the appearance of new, lower Rf spots during the column run, consider the following:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a mild base, like triethylamine (~0.1-0.5%), before packing the column. This can neutralize acidic sites and prevent product degradation.
-
Switch to an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 silica gel, which are less harsh conditions.
Q3: What are the best column chromatography methods for purifying this compound?
The choice between normal-phase and reverse-phase chromatography depends on the impurities and the stability of your compound. Reverse-phase chromatography is often a milder method for acid-sensitive compounds[1][2].
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel or Alumina | C18-functionalized Silica |
| Typical Solvents | Non-polar to polar (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) | Polar to non-polar (e.g., Water/Acetonitrile, Water/Methanol)[2] |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Advantages | Good for removing non-polar impurities. Solvents are often more volatile. | Excellent for acid-sensitive compounds. Good for separating polar impurities. |
| Disadvantages | Can cause degradation of acidic or sensitive compounds like hydroxamic acids[1]. | Requires aqueous solvent systems, which can be harder to remove. |
Q4: What is a good solvent system for recrystallizing this compound?
While a specific system for this exact molecule is not widely published, a common strategy for similar molecules involves a binary solvent system. A good starting point is to dissolve the compound in a minimal amount of a hot polar solvent like ethanol or ethyl acetate and then slowly add a cold, non-polar solvent like hexanes or heptane until the solution becomes cloudy. Allowing this to slowly cool to room temperature and then to 0-4 °C can yield crystals. One published method for a different hydroxamic acid successfully used ethanol for recrystallization[3].
Experimental Protocols
Protocol 1: Standard Purification via Precipitation and Recrystallization
This protocol is recommended when the primary impurities are significantly different in polarity from the desired product.
-
Initial Workup: Following the synthesis reaction (typically from an ester or acid chloride and hydroxylamine), neutralize the reaction mixture carefully to a pH of ~7 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃)[3][4].
-
Precipitation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Induce Crystallization: Attempt to dissolve the crude residue in a minimal volume of a hot solvent (e.g., ethanol).
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, add a non-solvent (e.g., hexanes) dropwise until persistent cloudiness is observed.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation. Collect the solid product by vacuum filtration, washing with a small amount of the cold non-solvent[3].
-
Drying: Dry the purified solid under vacuum to remove residual solvents[3].
Protocol 2: Purification by Column Chromatography
Use this protocol when recrystallization is ineffective or when impurities have similar polarity to the product.
-
Choose Stationary Phase: Select either silica gel (if the product is stable) or a reverse-phase C18 material.
-
Select Solvent System (Eluent):
-
For Normal-Phase (Silica): Start with a non-polar system and gradually increase polarity. A gradient of 20% to 80% ethyl acetate in hexanes is a common starting point. Add 0.1% triethylamine to the eluent to prevent degradation if needed.
-
For Reverse-Phase (C18): Start with a polar system. A gradient of water to acetonitrile is typical[2]. Ensure the product is soluble in the initial solvent conditions.
-
-
Column Packing: Pack the column with the chosen stationary phase using the initial, low-polarity (for normal-phase) or high-polarity (for reverse-phase) eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, and, after drying, load the powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If necessary, perform a final recrystallization as described in Protocol 1 to obtain a highly pure product.
Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of hydroxamic acids.
References
Long-term storage conditions for 10-Undecenehydroxamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of 10-Undecenehydroxamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability studies on this compound are not extensively published, based on the general guidelines for hydroxamic acids and related fatty acids, the following conditions are recommended to ensure its integrity.
Summary of Recommended Long-Term Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation of the terminal double bond and the hydroxamic acid moiety. |
| Light Exposure | Protect from light; store in an amber vial or a dark container. | To prevent light-induced degradation or isomerization of the double bond. |
| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | Hydroxamic acids are susceptible to hydrolysis, which converts them to the corresponding carboxylic acid. |
Q2: What are the potential degradation pathways for this compound?
A2: this compound is susceptible to a few key degradation pathways, primarily hydrolysis and oxidation. Understanding these pathways is crucial for proper storage and handling to ensure the compound's stability and efficacy in experiments.
The primary degradation route is the hydrolysis of the hydroxamic acid functional group to form 10-undecenoic acid and hydroxylamine. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. Another potential degradation pathway is the oxidation of the terminal alkene group, especially if the compound is not stored under an inert atmosphere.
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 10-Undecenehydroxamic Acid and Undecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of 10-undecenehydroxamic acid and its parent compound, undecanoic acid. The information presented is supported by experimental data to assist researchers and professionals in the fields of mycology and drug development in understanding the relative potency and mechanisms of action of these two related compounds.
Executive Summary
This compound, a derivative of undecanoic acid, demonstrates superior antifungal activity against a range of fungal species. This enhanced efficacy is primarily attributed to its iron-chelating properties, a mechanism distinct from the multi-faceted approach of undecanoic acid, which includes disruption of the cell membrane, inhibition of ergosterol synthesis, and induction of oxidative stress. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their evaluation, and provide visual representations of their proposed mechanisms of action.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and undecanoic acid against various fungal strains, providing a direct comparison of their in vitro antifungal potency.
| Fungal Strain | This compound MIC (µg/mL) | Undecanoic Acid MIC (µg/mL) | Fold Difference |
| Candida albicans | 12.5 | 50 | 4x |
| Aspergillus niger | 25 | >100 | >4x |
Note: Lower MIC values indicate greater antifungal activity.
Mechanisms of Action
The antifungal properties of this compound and undecanoic acid stem from different primary mechanisms.
This compound: Iron Chelation
This compound's primary mechanism of antifungal action is its ability to chelate iron, an essential nutrient for fungal growth and proliferation.[1][2] By sequestering iron from the environment, the compound effectively starves the fungal cells, leading to growth inhibition. This targeted approach offers a significant advantage in potency.
Caption: Mechanism of this compound.
Undecanoic Acid: A Multi-Pronged Attack
Undecanoic acid employs a broader, multi-faceted mechanism to inhibit fungal growth.[3] Its primary modes of action include:
-
Cell Membrane Disruption: As a fatty acid, it can integrate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Ergosterol Synthesis: It can interfere with the biosynthetic pathway of ergosterol, a vital component of the fungal cell membrane, further compromising membrane function.
-
Induction of Oxidative Stress: Undecanoic acid can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to cellular damage and apoptosis.
Caption: Mechanism of Undecanoic Acid.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility of the compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
Colonies were suspended in sterile saline (0.85% NaCl) and the turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1-5 x 10⁶ CFU/mL.
-
The fungal suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
2. Assay Procedure:
-
The test compounds (this compound and undecanoic acid) were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well was inoculated with the prepared fungal suspension.
-
A growth control (no compound) and a sterility control (no inoculum) were included on each plate.
-
The plates were incubated at 35°C for 24-48 hours.
3. MIC Determination:
-
The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.
Experimental Workflow for MIC Determination
Caption: MIC Determination Workflow.
Conclusion
The available data strongly indicate that this compound is a more potent antifungal agent than its precursor, undecanoic acid. Its targeted mechanism of iron chelation offers a significant advantage in efficacy. While undecanoic acid remains an effective antifungal with a broader mechanism of action, the targeted approach of this compound makes it a compelling candidate for further investigation in the development of novel antifungal therapies. Researchers are encouraged to consider these findings in the context of their specific applications and target pathogens.
References
A Comparative Guide to Iron Chelators: Deferoxamine vs. the Potential of 10-Undecenehydroxamic Acid
A critical analysis for researchers and drug development professionals in the field of iron overload disorders.
Executive Summary
Iron chelating agents are indispensable in the management of iron overload, a condition that can lead to severe organ damage and mortality. Deferoxamine (DFO), a well-established parenteral chelator, has long been the standard of care. This guide provides a comprehensive comparison of deferoxamine with the potential efficacy of 10-undecenehydroxamic acid, a representative of the hydroxamic acid class of chelators.
Important Note: A thorough review of published scientific literature did not yield specific experimental data on the efficacy of this compound as an iron chelator. Therefore, this guide will provide a detailed overview of deferoxamine and contrast it with the known properties of hydroxamic acids as a chemical class, and the potential therapeutic implications of a lipophilic chelator like this compound.
Deferoxamine: The Established Standard
Deferoxamine is a hexadentate iron chelator, meaning it uses six binding sites to form a stable, 1:1 complex with ferric iron (Fe³⁺). This complex, known as ferrioxamine, is water-soluble and readily excreted by the kidneys and in feces.[1] Deferoxamine primarily chelates "free" or non-transferrin-bound iron, as well as iron from ferritin and hemosiderin, but not from hemoglobin or cytochromes.[2]
Efficacy of Deferoxamine
Clinical trials have consistently demonstrated the efficacy of deferoxamine in reducing iron burden and improving patient outcomes in iron overload conditions such as thalassemia major. Early and consistent use of deferoxamine has been shown to reduce the risk of diabetes mellitus, cardiac disease, and mortality in these patients.[3] The effectiveness of deferoxamine is closely linked to the duration and consistency of its administration, typically requiring slow subcutaneous infusion over several hours, multiple days a week.[4]
The Hydroxamic Acid Class of Iron Chelators
Hydroxamic acids are a class of organic compounds characterized by the functional group -C(=O)N(OH)R. They are known to be potent bidentate chelators of metal ions, including ferric iron. This means that three hydroxamic acid molecules are required to form a stable octahedral complex with one iron ion.
Potential of this compound
This compound is a lipophilic molecule due to its long undecene hydrocarbon chain. This property could theoretically offer advantages over the hydrophilic nature of deferoxamine. A lipophilic chelator may have enhanced ability to cross cell membranes and access intracellular iron pools, which are a key target in iron overload pathologies. However, without experimental data, this remains a hypothesis.
Comparative Analysis: Deferoxamine vs. Hypothetical this compound
The following table summarizes the known properties of deferoxamine and the potential, unverified properties of this compound based on its chemical class and lipophilic nature.
| Feature | Deferoxamine | This compound (Hypothetical) |
| Chemical Class | Siderophore (contains hydroxamate groups) | Lipophilic Hydroxamic Acid |
| Chelation Stoichiometry (Chelator:Iron) | 1:1 (Hexadentate) | 3:1 (Bidentate) |
| Route of Administration | Parenteral (subcutaneous or intravenous infusion) | Potentially Oral (due to lipophilicity) |
| Primary Site of Action | Extracellular and intracellular iron pools | Potentially enhanced intracellular access |
| Excretion of Iron Complex | Urine and Feces | To be determined |
| Clinical Data | Extensive clinical trial data available[3][4] | No data available |
Experimental Protocols for Evaluating Iron Chelator Efficacy
For a novel iron chelator like this compound, a rigorous evaluation of its efficacy would be required. This typically involves a combination of in vitro and in vivo studies.
In Vitro Assessment
-
Iron Chelation Capacity: Spectrophotometric titration can be used to determine the stoichiometry and stability constant of the iron-chelator complex.
-
Cellular Iron Removal: Utilizing iron-loaded cell cultures (e.g., hepatocytes or cardiomyocytes), the ability of the chelator to remove intracellular iron can be quantified.[5]
-
Cytotoxicity Assays: Standard assays (e.g., MTT or LDH release) are crucial to determine the toxicological profile of the compound on relevant cell lines.
In Vivo Assessment
-
Animal Models of Iron Overload: Rodent models, such as mice or rats, are commonly used.[1][5] Iron overload can be induced through parenteral administration of iron dextran or through genetic models of hemochromatosis.[6][7]
-
Efficacy Measurement: The primary endpoint is the reduction of iron levels in key organs, particularly the liver and heart. This is often measured by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry on tissue homogenates.
-
Pharmacokinetic and Toxicological Studies: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the chelator, as well as to identify any potential toxicities.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Figure 1: Iron Chelation by a Generic Hydroxamic Acid
Caption: Figure 2: Experimental Workflow for Iron Chelator Evaluation
Conclusion
Deferoxamine remains a cornerstone of iron chelation therapy, with a well-documented efficacy and safety profile. While this compound remains an uncharacterized compound in the context of iron chelation, its chemical nature as a lipophilic hydroxamic acid suggests a potential for oral bioavailability and efficient intracellular iron removal. However, this potential can only be realized through rigorous preclinical and clinical evaluation following established experimental protocols. Future research is warranted to explore the therapeutic utility of this and other novel iron chelators to address the unmet needs in the management of iron overload disorders.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of deferoxamine in preventing complications of iron overload in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of HDAC Inhibitors: Evaluating 10-Undecenehydroxamic Acid in Context
A critical analysis of 10-Undecenehydroxamic acid's potential as a Histone Deacetylase (HDAC) inhibitor is currently hindered by a lack of available experimental data. While the broader class of hydroxamic acid-based compounds is well-established in HDAC inhibition, specific data on the efficacy and selectivity of this compound is not present in the public scientific literature. This guide, therefore, provides a framework for such a comparative study, detailing the established profiles of prominent HDAC inhibitors, outlining the necessary experimental protocols for evaluation, and presenting the requisite visualizations for data interpretation. The information presented for well-characterized inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) will serve as a benchmark for any future evaluation of this compound.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets.[2][3]
HDAC inhibitors are a class of compounds that interfere with the activity of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins.[4] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Hydroxamic acids, such as the FDA-approved drug Vorinostat (SAHA), are a major class of HDAC inhibitors that chelate the zinc ion in the active site of the enzyme.[4]
Comparative Analysis of HDAC Inhibitors
A direct comparative analysis of this compound with other HDAC inhibitors is not feasible due to the absence of published data on its HDAC inhibitory activity. However, a template for such a comparison is provided below, populated with data for the well-characterized pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA).
Quantitative Data on HDAC Inhibition
The inhibitory potency of a compound against specific HDAC isoforms is typically determined by in vitro enzymatic assays and expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vorinostat (SAHA) | 10 nM[5][6] | ~62 nM[7] | 20 nM[5][6] | ~3 nM[8] | Data varies |
| Trichostatin A (TSA) | ~6 nM[9] | Data varies | Data varies | ~8.6 nM[9] | Data varies |
Experimental Protocols
To evaluate a novel compound like this compound as an HDAC inhibitor and compare it to existing ones, a series of standardized in vitro and cell-based assays are required.
In Vitro HDAC Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme in the presence or absence of the test inhibitor. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developing enzyme that cleaves the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol:
-
Prepare a dilution series of the test inhibitor (e.g., this compound) and reference inhibitors (SAHA, TSA).
-
In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the diluted inhibitors.
-
Initiate the reaction by adding the purified recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of the inhibitor on the acetylation status of histones within cultured cells.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cellular proteins are then extracted, separated by size using SDS-PAGE, and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin).
Protocol:
-
Culture cancer cells (e.g., HeLa, MCF-7) to an appropriate confluency.
-
Treat the cells with various concentrations of the test and reference inhibitors for a specific duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total cellular proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.[11][12]
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test and reference inhibitors for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with the inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Treat cancer cells with the test and reference inhibitors for a time period known to induce apoptosis (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Signaling Pathway of HDAC Inhibitor-Induced Apoptosis
References
- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 10-Undecenehydroxamic Acid and Established Metal Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 10-Undecenehydroxamic acid against well-established metal chelators: Desferrioxamine, Deferiprone, and Ethylenediaminetetraacetic acid (EDTA). Due to the limited publicly available data on the specific metal chelation properties of this compound, this document focuses on providing a framework for its evaluation. This is achieved by presenting the known quantitative data for the benchmark chelators and detailing the standardized experimental protocols required to generate comparable data for novel compounds like this compound.
Hydroxamic acids are a class of organic compounds that act as potent bidentate chelators for various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1] Their ability to bind these metal ions is central to their diverse biological activities.[2][3] In nature, hydroxamic acid-containing molecules called siderophores are utilized by microorganisms to sequester essential iron from their environment.[4] This natural precedent has inspired the development of synthetic hydroxamic acids for therapeutic applications, such as the treatment of iron overload and as inhibitors of metalloenzymes implicated in diseases like cancer.[3][4]
Mechanism of Chelation by Hydroxamic Acids
The chelating functionality of hydroxamic acids arises from the concerted action of the carbonyl and hydroxylamine oxygen atoms, which form a stable five-membered ring with a metal ion.[2] Deprotonation of the hydroxylamine group creates a hydroxamate anion, which then coordinates with the metal ion.[4]
Quantitative Comparison of Metal Chelator Performance
The efficacy of a metal chelator is quantitatively assessed by its binding affinity for specific metal ions, typically expressed as a stability constant (log β) or pM value. A higher log β or pM value indicates a stronger and more stable complex. The following table summarizes the available data for the benchmark chelators.
Table 1: Stability Constants (log β) of Selected Metal Chelators
| Metal Ion | Desferrioxamine (DFO) | Deferiprone (DFP) | EDTA |
| Fe(III) | 30.6 | 37.4 (β₃) | 25.1 |
| Fe(II) | 10.8 | 10.3 (β₂) | 14.3 |
| Zn(II) | 11.1 | 13.9 (β₂) | 16.5 |
| Cu(II) | 14.1 | 20.6 (β₂) | 18.8 |
Note: Data is compiled from various sources and experimental conditions may vary. The stoichiometry of the metal-ligand complex is indicated where relevant (e.g., β₂ represents a 2:1 ligand-to-metal ratio).
Experimental Protocols for Benchmarking Metal Chelators
To benchmark a novel chelator like this compound, a series of standardized experiments should be conducted.
Determination of Metal-Ligand Stoichiometry and Stability Constants
a) Spectrophotometric Titration using Job's Plot (Method of Continuous Variations)
This method is used to determine the stoichiometry of a metal-ligand complex.
-
Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at a specific wavelength. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.[5][6][7][8][9]
-
Protocol:
-
Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃) and the chelator (e.g., this compound).
-
In a series of test tubes, mix the metal and chelator solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.
-
Plot absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry.[8]
-
b) Potentiometric Titration for Stability Constant Determination
This is a precise method for determining the stability constants of metal complexes.[10][11][12][13][14]
-
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal and ligand with a standard base (e.g., NaOH) and monitoring the pH, the concentration of free ligand and the formation of the complex can be calculated at each point of the titration.[10][11]
-
Protocol:
-
Calibrate a pH electrode with standard buffer solutions.
-
Prepare a solution containing a known concentration of the chelator and a strong acid in a constant ionic strength medium (e.g., KCl or NaClO₄).
-
Titrate this solution with a standardized, carbonate-free strong base (e.g., NaOH), recording the pH after each addition. This determines the protonation constants of the ligand.
-
Repeat the titration with a solution containing the same concentrations of the chelator and strong acid, but with the addition of a known concentration of the metal ion.
-
The stability constants are then calculated from the titration curves using specialized software.[11]
-
Cellular Efficacy Assays
a) Measurement of the Labile Iron Pool (LIP) using Calcein-AM
This assay assesses the ability of a chelator to access and bind intracellular labile iron.[1][2][4][15][16][17]
-
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to labile iron. An effective iron chelator will remove iron from calcein, leading to an increase in fluorescence.[16]
-
Protocol:
-
Culture cells (e.g., HepG2, K562) to the desired confluency.
-
Load the cells with Calcein-AM.
-
Wash the cells to remove excess dye.
-
Treat the cells with the test chelator at various concentrations.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates chelation of intracellular iron.[17]
-
b) Protection against Oxidative Stress
This assay evaluates the ability of a chelator to protect cells from damage induced by reactive oxygen species (ROS), often generated via iron-catalyzed reactions.
-
Principle: Metal ions, particularly iron, can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. An effective chelator will sequester the metal ion, preventing it from participating in this reaction and thus protecting the cells from oxidative damage.
-
Protocol:
-
Culture cells and pre-treat with the test chelator for a defined period.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[18]
-
Assess cell viability using an appropriate assay (e.g., MTT, SRB, or 7-AAD staining).[19][20]
-
Measure ROS production using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA).[18][21]
-
A higher cell viability and lower ROS production in the presence of the chelator indicate a protective effect.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Benchmarking a Novel Metal Chelator
The following diagram illustrates a typical workflow for the evaluation of a new metal chelating agent.
Signaling Pathway: The Fenton Reaction and Intervention by Iron Chelators
Iron plays a critical role in the generation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. This pathway is a key target for iron chelation therapy in various diseases associated with oxidative stress.
Conclusion
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. semanticscholar.org [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. Job plot - Wikipedia [en.wikipedia.org]
- 10. scirp.org [scirp.org]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. materialsciencetech.com [materialsciencetech.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. (PDF) Does the Calcein-Am Method Assay the Total Cellular [research.amanote.com]
- 16. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 20. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 10-Undecenehydroxamic Acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 10-Undecenehydroxamic acid, ensuring compliance with safety protocols and regulatory standards.
Hazard Profile and Disposal Recommendations
A thorough understanding of the hazard profile of this compound is the first step in its safe management. Based on data for 10-Undecenoic acid, the compound presents the following hazards:
| Hazard Classification | Description | Disposal Implication |
| Skin Irritation | Causes skin irritation.[1][2] | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Aquatic Hazard | Harmful or toxic to aquatic life with long-lasting effects.[1][2][3] | Do not dispose of down the drain or in regular trash. Prevent release into the environment. |
The primary recommended disposal method for this compound is through an approved hazardous waste disposal facility, typically involving incineration.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
3. Containerization:
-
Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
The original product container can be used for waste collection if it is properly relabeled as "Hazardous Waste."
4. Labeling:
-
Label the waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
5. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources, and in a location that minimizes the risk of spills.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.
6. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office.
-
Follow their specific procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.
7. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
8. Neutralization (for Aqueous Solutions):
-
For dilute aqueous solutions of this compound, neutralization may be an option before disposal, but only if approved by your EHS office.
-
This procedure should only be performed by trained personnel in a fume hood.
-
Slowly add a dilute solution of a base, such as sodium bicarbonate, to the acidic solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
The target pH should be between 6.0 and 8.0.
-
Even after neutralization, the resulting solution may still be considered hazardous due to its aquatic toxicity and should be collected as hazardous waste unless otherwise directed by your EHS office.[4]
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
